IP6K2-IN-2
Description
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(E)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO3/c18-15(19)9-7-11-6-8-14-13(10-11)16(20-17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b9-7+ |
InChI Key |
FCMHXGNYHDXIPU-VQHVLOKHSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
solubility |
3.7 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IP6K2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of IP6K2-IN-2, a small molecule inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2). The document details the molecular interactions, cellular effects, and the broader signaling context of IP6K2 inhibition, with a focus on quantitative data and experimental methodologies.
Introduction to Inositol Hexakisphosphate Kinase 2 (IP6K2)
Inositol hexakisphosphate kinase 2 (IP6K2) is a member of the inositol phosphokinase (IPK) family.[1] It plays a crucial role in cellular signaling by catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7 or 5-PP-IP5).[2][3] IP7 is a high-energy signaling molecule involved in a multitude of cellular processes, including apoptosis, energy metabolism, stress response, and the Hedgehog signaling pathway.[2][4] Given its involvement in these fundamental pathways, IP6K2 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[2][5]
This compound is a novel inhibitor of IP6K2 developed for the research of conditions like obesity.[5][6] Understanding its precise mechanism of action is critical for its application as a chemical probe and for the development of future therapeutics targeting the inositol pyrophosphate signaling axis.
Core Mechanism of Action of this compound
The fundamental mechanism of action for IP6K2 inhibitors like this compound involves binding to the enzyme and preventing the phosphorylation of its substrate, IP6.[2] This leads to a reduction in the cellular levels of the signaling molecule IP7, thereby modulating the downstream pathways that IP7 controls.[2]
While detailed mechanistic studies specifically on this compound are emerging, its action can be understood in the context of the well-characterized, structurally related pan-IP6K inhibitor, N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP).[7][8] TNP is a purine-based inhibitor that acts by competing with ATP for the binding site on the IP6K enzyme.[8][9] This ATP-competitive inhibition is a common mechanism for kinase inhibitors. By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group from ATP to IP6, thus halting the production of IP7.[8] The inhibition by TNP is reversible.[10] Given that this compound is part of a development pipeline that includes TNP and its analogs, it is highly probable that it shares this ATP-competitive mechanism of action.[5]
The inhibition of IP6K2 by this compound results in a decrease in IP7 levels. This has significant downstream consequences. For instance, reduced IP7 levels can lead to the activation of the Akt signaling pathway, which is often suppressed by IP7.[7] Enhanced Akt signaling can, in turn, improve insulin sensitivity, a key factor in metabolic diseases.[9]
Quantitative Data
The inhibitory activity of this compound and the reference compound TNP has been quantified using various biochemical assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) |
| IP6K2 | 0.58[6] |
| IP6K1 | 0.86[6] |
| IP6K3 | 3.08[6] |
Data from in vitro kinase assays.[6]
Table 2: Inhibitory Activity of TNP (Reference Compound)
| Target | IC50 (μM) | Ki (μM) | Notes |
| IP6K1 | 0.55[11] | - | |
| IP3K | 10.2[11] | 4.3[11] | ATP-competitive |
| IP6K (general) | 0.47 | - | For inhibition of InsP7 formation |
TNP is a pan-inhibitor of IP6K isoforms.[9]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action of this compound. The following diagrams were generated using the DOT language.
Caption: IP6K2 Signaling and Inhibition by this compound.
Caption: Workflow for ADP-Glo Kinase Assay.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon the research into IP6K2 inhibitors.
5.1. In Vitro IP6K2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of IP6K2 by detecting the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human IP6K2 enzyme
-
This compound (or other inhibitors) dissolved in DMSO
-
Inositol Hexakisphosphate (IP6) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration kept constant (e.g., 1%).
-
In a 384-well plate, add the IP6K2 enzyme, the inhibitor dilution (or DMSO for control), and the IP6 substrate.
-
Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
The amount of ADP produced is proportional to the luminescence signal, which reflects the kinase activity. The data is then used to calculate the IC50 value of the inhibitor.
-
5.2. Cellular Inositol Pyrophosphate Profiling by HPLC
This method is used to determine the effect of the inhibitor on the levels of inositol pyrophosphates in a cellular context.
-
Materials:
-
Cell line (e.g., HCT116)
-
[3H]-myo-inositol
-
This compound
-
Perchloric acid (PCA)
-
High-Performance Liquid Chromatography (HPLC) system with a strong anion exchange column (e.g., Partisphere SAX)
-
Scintillation counter
-
-
Procedure:
-
Culture cells in a medium containing [3H]-myo-inositol for 48-72 hours to radiolabel the inositol phosphate pool.
-
Treat the cells with different concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).
-
Harvest the cells and extract the inositol phosphates by adding ice-cold perchloric acid.
-
Neutralize the extracts and separate the different inositol phosphate species using an HPLC system equipped with a strong anion exchange column. A gradient of ammonium phosphate is typically used for elution.
-
Collect fractions from the HPLC and measure the radioactivity of each fraction using a scintillation counter.
-
Identify the peaks corresponding to IP6, IP7, and other inositol phosphates based on the retention times of known standards.
-
Quantify the amount of each inositol phosphate and determine the effect of the inhibitor on their cellular levels.
-
Conclusion
This compound is a potent inhibitor of IP6K2 that acts by blocking the synthesis of the signaling molecule IP7. Its mechanism of action, likely through ATP-competitive inhibition, allows for the modulation of various downstream signaling pathways, making it a valuable tool for research into diseases such as obesity and cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on targeting the inositol pyrophosphate pathway. Further studies are needed to fully elucidate the detailed molecular interactions and the full range of cellular effects of this compound.
References
- 1. IHPK2 - Wikipedia [en.wikipedia.org]
- 2. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. genecards.org [genecards.org]
- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Role of IP6K2 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexakisphosphate kinase 2 (IP6K2) is a pivotal enzyme in cellular signaling, primarily known for its role in converting inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (5-IP7).[1][2] This enzymatic activity places IP6K2 at the crossroads of numerous critical cellular processes, including apoptosis, energy metabolism, and developmental signaling pathways.[1][3][4] Dysregulation of IP6K2 has been implicated in a variety of pathological conditions, ranging from cancer to neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1][5] This guide provides an in-depth technical overview of IP6K2's function, its involvement in key signaling cascades, and detailed experimental protocols for its study.
Core Function and Enzymatic Activity
IP6K2 belongs to the inositol phosphokinase (IPK) family and is a key player in the synthesis of inositol pyrophosphates, which are high-energy signaling molecules.[2][6] The primary reaction catalyzed by IP6K2 is the ATP-dependent phosphorylation of IP6 to produce 5-IP7.[1] This reaction is crucial for modulating the activity of a wide array of downstream effector proteins.
Quantitative Data on IP6K2 and Related Kinases
The following tables summarize key quantitative data related to IP6K2 and its isoform IP6K1, which shares substrate similarities.
| Parameter | Value | Organism/System | Reference |
| Km for ATP (IP6K1) | 382 ± 44 µM | Human (recombinant) | [7][8] |
| Vmax (IP6K1) | 1116 ± 41 nmol/min/mg | Human (recombinant) | [7][8] |
| Km for IP6 (IP6Ks) | 0.6 - 3 µM | General | [9] |
| Km for ADP (IP6Ks) | 1.34 - 1.7 mM | General | [9] |
Table 1: Kinetic Parameters of Inositol Hexakisphosphate Kinases.
| Tissue/Cell Line | Expression Level | Method | Reference |
| Glioma Tissues | Upregulated | RT-PCR, Western Blot | [10] |
| Breast Cancer | High expression associated with improved prognosis | Gene Expression Analysis | [11] |
| Various Cancers | Weak to moderate cytoplasmic staining, some nuclear positivity | Immunohistochemistry | [12] |
| General Tissues | Nuclear and cytoplasmic expression in all tissues | Immunohistochemistry | [13] |
Table 2: Expression Levels of IP6K2 in Various Tissues and Cancers.
| Phenotype | Observation in IP6K2 KO Mice | Reference |
| Energy Metabolism | ~60% reduction in phosphocreatine levels in the brain | [3] |
| Mitochondrial Function | Impaired electron transport chain complex III activity | [3] |
| Tumorigenesis | Fourfold increased incidence of invasive squamous cell carcinoma upon carcinogen exposure | [14][15] |
| Cerebellar Development | Substantial decreases in the molecular layer of the cerebellum | [16] |
| Cell Proliferation | Diminished proliferation of cerebellar cells | [16] |
Table 3: Phenotypic Data from IP6K2 Knockout (KO) Mice.
IP6K2 in Key Cellular Signaling Pathways
IP6K2 is a critical regulator of several major signaling pathways, often acting as a molecular switch that dictates cell fate.
Apoptosis
IP6K2 plays a significant, context-dependent role in programmed cell death.[1] It can sensitize cells to apoptotic stimuli and is involved in p53-mediated apoptosis.[5][17] Upon cellular stress, IP6K2 can translocate from the nucleus to the cytoplasm, leading to an increase in IP7 levels, which in turn modulates apoptotic signaling.[17]
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. wikicrow.ai [wikicrow.ai]
- 3. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - IP6K2 [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LINC00467 facilitates the proliferation, migration and invasion of glioma via promoting the expression of inositol hexakisphosphate kinase 2 by binding to miR-339-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of IP6K2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. IP6K2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. Gene deletion of inositol hexakisphosphate kinase 2 predisposes to aerodigestive tract carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Effect of IP6K2 Inhibition on Inositol Pyrophosphate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the synthesis of inositol pyrophosphates, a class of signaling molecules that play crucial roles in a multitude of cellular processes. IP6K2 catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to form diphosphoinositol pentakisphosphate (IP7), a molecule implicated in apoptosis, energy metabolism, and cellular signaling.[1] The modulation of IP6K2 activity presents a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the effect of IP6K2 inhibition on inositol pyrophosphate synthesis, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
While specific data for a compound designated "IP6K2-IN-2" is not publicly available, this guide will utilize data from well-characterized pan-IP6K inhibitors, such as TNP (N2-(m-trifluoromethylbenzyl)-N6-(p-nitrobenzyl)purine), and from IP6K2 knockout studies to illustrate the expected effects of potent and specific IP6K2 inhibition.
Quantitative Data on the Inhibition of Inositol Pyrophosphate Synthesis
The primary effect of IP6K2 inhibition is the reduction of cellular levels of inositol pyrophosphates, particularly 5-IP7. The following tables summarize quantitative data from studies involving the genetic deletion of IP6K2 and the use of the pan-IP6K inhibitor TNP.
| Cell Line | Genetic Modification | Effect on 5-IP7 Levels | Reference |
| HCT116 | IP6K2 Knockout | Significant reduction | [2] |
| Pancreatic β-cells | IP6K2 Depletion | ~25% reduction | [3] |
| Various Organs (Mouse) | IP6K2 Knockout | Significantly lower levels in stomach and duodenum | [4] |
Table 1: Effect of IP6K2 Genetic Deletion on 5-IP7 Levels. This table illustrates the impact of the absence of IP6K2 on the cellular concentration of its primary product, 5-IP7.
| Inhibitor | Target(s) | IC50 (IP6K2) | Effect on 5-IP7 Levels | Reference |
| TNP | Pan-IP6K | Not specified for IP6K2 alone, but potent against IP6Ks | Reduces 5-IP7 levels in various cell lines | [1] |
| Myricetin | IP6K2 | 23.41 ± 1.10 µM | Inhibits IP6K2 activity | [5] |
| 6-Hydroxy-DL-Dopa | IP6K2 | 1.66 ± 1.06 µM | Inhibits IP6K2 activity | [5] |
Table 2: In Vitro Inhibition of IP6K2 and Effects on 5-IP7 Levels. This table provides data on small molecule inhibitors of IP6K2, including their in vitro potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IP6K2 inhibition and its effect on inositol pyrophosphate synthesis. The following are representative protocols for key experiments.
In Vitro IP6K2 Enzymatic Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to IP6K2 activity.[6][7][8][9]
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol hexakisphosphate (IP6) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Test inhibitor (e.g., this compound)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor solution to the wells of a 384-well plate.
-
Prepare a master mix containing assay buffer, ATP, and IP6.
-
Add 2 µL of the master mix to each well.
-
Prepare a solution of IP6K2 in assay buffer.
-
Initiate the reaction by adding 2 µL of the IP6K2 solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.[10]
Analysis of Inositol Pyrophosphates by HPLC-MS/MS
This method allows for the sensitive and quantitative analysis of inositol phosphates and pyrophosphates from cell or tissue extracts.[4][11][12][13][14]
Materials:
-
Cells or tissues treated with the IP6K2 inhibitor
-
Perchloric acid
-
Titanium dioxide (TiO₂) beads
-
Ammonium hydroxide
-
HPLC system coupled to a tandem mass spectrometer
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Extraction:
-
Harvest cells or homogenize tissues.
-
Lyse the cells or tissue homogenate with perchloric acid.
-
Centrifuge to pellet protein and cellular debris.
-
Neutralize the supernatant with potassium carbonate.
-
-
Enrichment:
-
Incubate the neutralized supernatant with TiO₂ beads to bind inositol phosphates.
-
Wash the beads to remove unbound contaminants.
-
Elute the inositol phosphates from the beads with ammonium hydroxide.
-
-
Analysis:
-
Dry the eluate and reconstitute in a suitable solvent.
-
Inject the sample onto the HILIC column.
-
Separate the inositol phosphates using a gradient of appropriate mobile phases.
-
Detect and quantify the different inositol phosphate species using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[15][16][17][18][19]
Materials:
-
Intact cells expressing IP6K2
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease inhibitors
-
Antibody specific for IP6K2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble IP6K2 in each sample by Western blotting using an IP6K2-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble IP6K2 as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The inhibition of IP6K2 has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: IP6K2-mediated synthesis of 5-IP7 and its downstream effects.
Caption: A typical workflow for characterizing an IP6K2 inhibitor.
IP6K2 and p53-Mediated Apoptosis
IP6K2 is required for p53-mediated apoptosis.[13][20] IP6K2 can directly bind to p53, and its catalytic activity appears to modulate the transcriptional program of p53, favoring apoptosis over cell-cycle arrest.
Caption: IP6K2's role in modulating the p53 apoptotic pathway.
IP6K2 and the Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. IP6K-generated IP7 can inhibit Akt signaling, thereby impacting downstream mTOR activity.
Caption: Inhibition of the Akt/mTOR pathway by IP6K2-generated 5-IP7.
IP6K2 and the Hedgehog Signaling Pathway
IP6K2 has been identified as a positive regulator of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is implicated in cancer.[11][12] IP6K2 activity is thought to be required downstream of Smoothened (SMO) and upstream of the GLI transcription factors.
References
- 1. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. wikicrow.ai [wikicrow.ai]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. carnabio.com [carnabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CETSA [cetsa.org]
- 16. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Therapeutic Potential of IP6K2 Inhibition
Executive Summary
Inositol hexakisphosphate kinase 2 (IP6K2) is a pivotal enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, primarily diphosphoinositol pentakisphosphate (IP7), from inositol hexakisphosphate (IP6).[1] These molecules act as crucial cellular messengers, modulating a wide array of biological processes including apoptosis, energy metabolism, DNA damage response, and cell migration.[1][2] Dysregulation of IP6K2 activity and IP7 levels has been implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3] Consequently, IP6K2 has emerged as a compelling therapeutic target. This guide provides a comprehensive overview of the rationale for IP6K2 inhibition, detailing its role in key signaling pathways, summarizing preclinical data for known inhibitors, and outlining essential experimental protocols for its investigation.
The Role of IP6K2 in Cellular Signaling
IP6K2 is a member of a three-isoform family (IP6K1, IP6K2, and IP6K3) that generates the majority of cellular IP7.[2][4] While the isoforms share a primary catalytic function, they exhibit distinct biological roles, often due to differential tissue expression and unique protein-protein interactions.[5][6] IP6K2 is ubiquitously expressed and found in both the nucleus and cytoplasm, allowing it to influence a diverse set of cellular pathways.[7][8]
Regulation of Apoptosis and Cancer Progression
IP6K2 is a significant modulator of programmed cell death. Its pro-apoptotic function is closely linked to the tumor suppressor protein p53.[4] IP6K2 can directly bind to p53, and its catalytic activity is essential for shifting p53's function away from cell cycle arrest and towards apoptosis.[4] This sensitizes cancer cells to cell stressors and cytotoxic drugs.[9][10]
However, the role of IP6K2 in cancer is complex. While often acting as a tumor suppressor by promoting apoptosis, it has also been implicated in promoting metastasis.[2][11] IP6K2-generated IP7 can sequester and inactivate the tumor suppressor liver kinase B1 (LKB1) in the nucleus, which in turn enhances cell-matrix adhesion and decreases cell-cell adhesion—hallmarks of the epithelial-mesenchymal transition (EMT) that facilitates metastasis.[2][12]
Involvement in Metabolic Pathways
Inhibition of the IP6K family has shown potential in treating metabolic disorders like obesity and diabetes.[1][13] While IP6K1 is the more studied isoform in this context, IP6K2 also contributes to metabolic regulation. Studies with pan-IP6K inhibitors have demonstrated improvements in insulin sensitivity, reduced blood glucose levels, and amelioration of fatty liver in animal models.[1][14]
Role in Neurodegenerative and Neurological Disorders
Emerging research highlights a role for IP6K2 in the central nervous system (CNS) and neurodegenerative diseases.[1][3] IP6K2 activity is linked to autophagy, mitophagy, and apoptotic cell death, processes critical in conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS).[8][15] In ALS models, IP6K2 interacts with phosphorylated TDP-43, contributing to neuronal cell death.[3] Furthermore, IP6K2 is involved in energy homeostasis in the brain through its interaction with creatine kinase-B (CK-B), and its deletion can lead to mitochondrial dysfunction and signs of neurodegeneration.[16]
Key Signaling Pathways and Mechanisms
The therapeutic rationale for targeting IP6K2 is rooted in its central role in multiple signaling cascades.
The Core IP6K2 Enzymatic Reaction
IP6K2 utilizes ATP to phosphorylate IP6, creating the high-energy pyrophosphate bond in IP7. This reaction is the primary control point for cellular IP7 levels.
Caption: The core enzymatic function of IP6K2 and its inhibition.
IP6K2, HSP90, and Apoptosis Regulation
Heat shock protein 90 (HSP90) acts as a negative regulator of IP6K2. Under normal conditions, HSP90 binds to IP6K2 and inhibits its catalytic activity, thus suppressing apoptosis.[6][9] Certain anticancer drugs, such as cisplatin, can disrupt this interaction, liberating and activating IP6K2, which leads to increased IP7 levels and subsequent apoptosis.[9] This suggests that tumors with high HSP90 activity might be sensitized to therapies that disrupt the HSP90-IP6K2 complex.[9]
Caption: HSP90 inhibits IP6K2, a process reversed by cell stressors.
IP6K2-LKB1 Axis in Cancer Metastasis
IP6K2 promotes cancer cell invasion and metastasis by antagonizing the LKB1 tumor suppressor.[2][12] IP7 generated by IP6K2 leads to the sequestration of LKB1 in the nucleus, rendering it inactive.[12] Cytosolic LKB1 is required to suppress focal adhesion kinase (FAK), a key component of cell-matrix adhesion.[2] By inactivating LKB1, IP6K2 enhances FAK phosphorylation, leading to increased cell-matrix adhesion and reduced cell-cell adhesion, thereby promoting a metastatic phenotype.[2][12]
Caption: IP6K2 promotes metastasis by inactivating LKB1 via IP7.
Pharmacological Inhibition of IP6K2
The development of potent and selective IP6K2 inhibitors is a key area of research. Several small molecules have been identified, with some serving as critical research tools and others as leads for drug development.
Known IP6K Inhibitors
The most widely used inhibitor is N2-(m-Trifluorobenzyl)-N6-(p-nitrobenzyl)purine (TNP), a pan-IP6K inhibitor that competes with ATP.[14][17] More recently, novel inhibitors with greater potency and some isoform selectivity have been developed, such as UNC7467.[17]
| Compound | Target(s) | IC50 (IP6K1) | IC50 (IP6K2) | IC50 (IP6K3) | Reference(s) |
| TNP | Pan-IP6K | 1.0 µM | 2.0 µM | 14.7 µM | [17] |
| UNC7467 | IP6K1/2 > IP6K3 | 8.9 nM | 4.9 nM | 1320 nM | [17] |
| Myricetin | IP6K family | - | 23.4 µM | 4.9 µM | [18] |
| LI-2124 | IP6K1/2 | 2.5 nM | 3.0 nM | - | [19] |
| LI-2242 | IP6K1/2 | 31 nM | 42 nM | - | [19] |
| LI-2172 | IP6K1/2 | 27 nM | 25 nM | - | [19] |
Note: IC50 values can vary based on assay conditions.
Preclinical Evidence from In Vivo Models
Studies using knockout (KO) mice have been instrumental in elucidating the physiological roles of IP6K2.
| Model | Key Findings | Implications | Reference(s) |
| IP6K2 KO Mice | Normal development and fertility. | Suggests functional redundancy or role only under stress. | [20][21] |
| IP6K2 KO + Carcinogen | Accelerated development of aerodigestive tract carcinoma. | Supports a tumor-suppressive role in certain contexts. | [10][20] |
| IP6K2 KO (Metastasis model) | Decreased cancer cell migration, invasion, and tumor metastasis. | Highlights a pro-metastatic role, likely via LKB1. | [17] |
| IP6K2 KO (Brain) | Impaired energy metabolism, mitochondrial dysfunction, signs of neurodegeneration. | Links IP6K2 to neuronal health and energy homeostasis. | [16] |
Experimental Protocols and Methodologies
Investigating IP6K2 requires a range of biochemical and cell-based assays.
In Vitro Kinase Activity Assays
The primary method for quantifying inhibitor potency is to measure IP6K2's enzymatic activity.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. It is highly suited for high-throughput screening (HTS).
-
Reaction Setup: In a 384-well plate, combine recombinant human IP6K2 enzyme, the substrate (IP6), ATP, and the test compound (inhibitor) in an appropriate kinase buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-120 minutes).[18]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which drives a luciferase/luciferin reaction.
-
Signal Measurement: Measure the resulting luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.
-
Data Analysis: Calculate percent inhibition relative to a DMSO control and determine IC50 values by fitting data to a dose-response curve.
Caption: High-throughput screening workflow for identifying IP6K2 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of an inhibitor with IP6K2 inside intact cells.
-
Cell Treatment: Treat cultured cells expressing IP6K2 with the test compound or a vehicle control (DMSO).
-
Heating: Heat the cell lysates to a range of temperatures for a short duration (e.g., 3 minutes).[22]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble IP6K2 remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: A successful inhibitor will bind to and stabilize IP6K2, resulting in a higher melting temperature (i.e., more soluble protein remains at higher temperatures) compared to the vehicle control.[22]
Inositol Phosphate Profiling
To confirm that an inhibitor affects the pathway in a cellular context, it is crucial to measure the levels of inositol phosphates.
Protocol: HILIC-MS/MS Analysis
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) and treat with the IP6K2 inhibitor for a specified time.[23]
-
Metabolite Extraction: Quench metabolism and extract polar metabolites using an acidic solvent (e.g., perchloric acid).
-
Chromatography: Separate the inositol phosphates using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detection: Quantify IP6 and IP7 levels using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Determine the IP7/IP6 ratio. Effective inhibition of IP6K2 will lead to a significant decrease in this ratio.[23]
Conclusion and Future Directions
IP6K2 represents a multifaceted and promising therapeutic target. Its dual roles in promoting apoptosis while also potentially facilitating metastasis underscore the need for a nuanced therapeutic strategy. Inhibition of IP6K2 holds clear potential for treating metastatic cancers by targeting the LKB1 axis and may offer new avenues for managing metabolic and neurodegenerative diseases.
Future research should focus on:
-
Developing Isoform-Selective Inhibitors: Creating inhibitors that can distinguish between IP6K1, IP6K2, and IP6K3 is critical to dissect their specific roles and minimize off-target effects.[4][24]
-
Defining Patient Populations: Identifying biomarkers (e.g., HSP90 levels, p53 status) to select patients most likely to respond to IP6K2-targeted therapies.[9]
-
Investigating Catalytic vs. Scaffolding Functions: Using pharmacological inhibitors to differentiate between the catalytic and non-catalytic (scaffolding) functions of IP6K2.[19]
The continued exploration of IP6K2 biology and the development of sophisticated chemical probes will undoubtedly pave the way for novel therapeutic interventions across a spectrum of human diseases.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Knockout Mice as an Experimental Model to Study the Biology of Inositol Pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wikicrow.ai [wikicrow.ai]
- 8. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP6K2 is a client for HSP90 and a target for cancer therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 15. mdpi.com [mdpi.com]
- 16. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene deletion of inositol hexakisphosphate kinase 2 predisposes to aerodigestive tract carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scienceopen.com [scienceopen.com]
- 24. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]
IP6K2-IN-2: A Technical Overview and its Implications for Cancer Research
Disclaimer: As of November 2025, the designation "IP6K2-IN-2" does not correspond to a publicly disclosed chemical entity. This document utilizes a well-characterized, potent, and selective Inositol Hexakisphosphate Kinase 2 (IP6K2) inhibitor, UNC7467 , as a representative molecule to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. All data and methodologies presented are based on published findings for UNC7467 and other relevant IP6K inhibitors.
Introduction to IP6K2 and its Role in Cancer
Inositol hexakisphosphate kinase 2 (IP6K2) is a pivotal enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7)[1][2]. This enzymatic activity modulates a variety of cellular processes, including apoptosis, cell signaling, and energy metabolism[3][4]. The role of IP6K2 in cancer is multifaceted and context-dependent. It has been implicated in p53-mediated apoptosis, suggesting a tumor-suppressive function[5]. Conversely, IP6K2 can also promote cancer cell migration and metastasis, indicating its potential as a therapeutic target[6]. The inhibition of IP6K2 is therefore a promising strategy in cancer research, aiming to sensitize cancer cells to apoptosis and inhibit their metastatic potential[3][6].
This compound (UNC7467): A Representative Selective Inhibitor
UNC7467 is a novel and potent small molecule inhibitor of IP6K with high selectivity for IP6K2[7][8]. Its development provides a critical tool for elucidating the therapeutic potential of targeting IP6K2 in oncology.
Quantitative Data
The following tables summarize the key quantitative data for UNC7467, a representative IP6K2 inhibitor.
| Parameter | Value | Reference |
| IC50 (IP6K1) | 8.9 nM | [7][8] |
| IC50 (IP6K2) | 4.9 nM | [7][8] |
| IC50 (IP6K3) | 1320 nM | [7][8] |
Table 1: In vitro potency of UNC7467 against IP6K isoforms.
| Cell Line | Assay | Effect | Reference |
| HCT116 (Colon Cancer) | Inositol Phosphate Profiling | Reduced inositol pyrophosphate levels by 66-81% | [7][8] |
Table 2: Cellular activity of UNC7467.
| Animal Model | Treatment | Outcome | Reference |
| Diet-induced obese mice | 5 mg/kg UNC7467 (intraperitoneal) | Improved glycemic profiles, ameliorated hepatic steatosis, and reduced weight gain | [7] |
Table 3: In vivo efficacy of UNC7467. Note: While this data is from a metabolic disease model, it demonstrates in vivo activity of the compound.
Signaling Pathways and Experimental Workflows
IP6K2 Signaling Pathway in Cancer
The following diagram illustrates the central role of IP6K2 in converting IP6 to IP7, and its subsequent influence on key cancer-related pathways such as p53-mediated apoptosis and Akt signaling.
Caption: IP6K2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating IP6K2 Inhibitors
This diagram outlines a typical experimental workflow for the preclinical evaluation of a novel IP6K2 inhibitor.
Caption: Preclinical evaluation workflow for an IP6K2 inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used for screening IP6K inhibitors[1].
-
Reaction Setup: Prepare a reaction mixture containing the IP6K2 enzyme, the substrate (IP6), ATP, and varying concentrations of the test inhibitor (e.g., UNC7467) in a suitable kinase buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that the inhibitor binds to IP6K2 within a cellular context.
-
Cell Treatment: Treat cancer cells with the IP6K2 inhibitor or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant (containing soluble proteins) by Western blotting using an antibody specific for IP6K2.
-
Data Analysis: The binding of the inhibitor is expected to stabilize the IP6K2 protein, leading to a higher melting temperature compared to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess the impact of the inhibitor on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the IP6K2 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an IP6K2 inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the IP6K2 inhibitor (formulated in a suitable vehicle) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and assess for any signs of toxicity.
Conclusion
The development of potent and selective IP6K2 inhibitors, exemplified here by UNC7467, offers a valuable opportunity for advancing cancer research. By modulating the IP6K2 signaling pathway, these inhibitors have the potential to induce apoptosis and inhibit metastasis in various cancer types. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical evaluation of such compounds, paving the way for their potential translation into novel cancer therapeutics. Further research is warranted to fully elucidate the therapeutic window and patient populations that would most benefit from IP6K2 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. wikicrow.ai [wikicrow.ai]
- 6. pnas.org [pnas.org]
- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Inositol Hexakisphosphate Kinase 2 (IP6K2) in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of the high-energy signaling molecule 5-diphosphoinositol pentakisphosphate (5-IP7). Emerging evidence implicates IP6K2 in the regulation of crucial metabolic processes, including insulin signaling, glucose homeostasis, and lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of the link between IP6K2 and metabolic disorders. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involving IP6K2. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating IP6K2 as a potential therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Introduction to IP6K2 and its Role in Metabolism
Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates, primarily 5-IP7.[1] There are three isoforms of IP6K in mammals: IP6K1, IP6K2, and IP6K3, each with distinct tissue distribution and biological functions.[2] IP6K1 and IP6K2 are widely expressed, with IP6K2 found in tissues crucial for metabolism, including adipose tissue.[3]
The product of IP6K2, 5-IP7, is a pleiotropic signaling molecule that regulates a diverse array of cellular processes.[1] Notably, the IP6K pathway has been identified as a potential therapeutic target for obesity and related metabolic diseases.[4][5] Pharmacological inhibition or genetic deletion of IP6Ks has been shown to improve metabolic parameters in preclinical models, suggesting a critical role for these enzymes in the pathophysiology of metabolic disorders.[3][4] This guide will focus specifically on the accumulating evidence supporting the involvement of IP6K2 in metabolic regulation.
Quantitative Data on the Impact of IP6K2 Modulation
The development of potent and selective inhibitors, as well as genetic knockout models, has enabled the quantification of the effects of IP6K2 modulation on metabolic parameters.
Table 1: In Vitro Inhibitory Activity of IP6K Inhibitors
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| UNC7467 | IP6K1 | 8.9 | HPLC-based | [4][5] |
| IP6K2 | 4.9 | HPLC-based | [4][5] | |
| IP6K3 | 1320 | HPLC-based | [4][5] | |
| TNP | IP6K1 | 1000 | Enzyme-coupled assay | [4] |
| IP6K2 | 2000 | Enzyme-coupled assay | [4] | |
| IP6K3 | 14700 | Enzyme-coupled assay | [4] |
IC50: Half-maximal inhibitory concentration. HPLC: High-Performance Liquid Chromatography.
Table 2: Effects of the IP6K Inhibitor UNC7467 on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment | Value | Change | Reference |
| Body Weight | Vehicle | Gained ~6.5 g | - | [6] |
| LI-2242 (20 mg/kg/day, i.p.) | Lost ~3.1 g | Significant reduction | [6] | |
| Fat Mass | Vehicle | Gained ~4.8 g | - | [6] |
| LI-2242 (20 mg/kg/day, i.p.) | Lost ~3.1 g | Reduction of ~7.9 g | [6] | |
| Glucose Tolerance | UNC7467 (5 mg/kg/day, i.p.) | - | Improved glycemic profiles | [7] |
| Hepatic Steatosis | UNC7467 (5 mg/kg/day, i.p.) | - | Ameliorated | [7] |
LI-2242 is another potent IP6K inhibitor. i.p.: intraperitoneal.
Table 3: Inositol Phosphate Levels in IP6K2 Knockout (KO) Mice
| Organ | Genotype | IP7 (pmol/mg) | IP6 (pmol/mg) | IP7/IP6 Ratio | Reference |
| Stomach | Wild-Type | ~1.2 | ~1.5 | ~0.8 | [8] |
| IP6K2 KO | ~0.4 | ~1.5 | ~0.27 | [8] | |
| Duodenum | Wild-Type | ~1.5 | ~1.8 | ~0.83 | [8] |
| IP6K2 KO | ~0.5 | ~1.8 | ~0.28 | [8] | |
| Cerebrum | Wild-Type | ~0.3 | ~0.6 | ~0.5 | [8] |
| IP6K2 KO | ~0.1 | ~0.6 | ~0.17 | [8] |
Key Signaling Pathways Involving IP6K2 in Metabolism
IP6K2 is implicated in critical signaling pathways that govern metabolic homeostasis, primarily through the regulation of Akt and AMP-activated protein kinase (AMPK).
The IP6K2-Akt Signaling Axis
The Akt signaling pathway is central to insulin's metabolic effects, promoting glucose uptake, glycogen synthesis, and cell survival. Evidence, primarily from studies on IP6K1, suggests that the IP6K pathway acts as a negative regulator of Akt signaling.[9][10] The product of IP6K, 5-IP7, can inhibit the phosphorylation and activation of Akt by preventing its recruitment to the plasma membrane.[9] By inhibiting IP6K2, and thus reducing 5-IP7 levels, Akt signaling can be enhanced, leading to improved insulin sensitivity.
IP6K2 negatively regulates the insulin-stimulated Akt signaling pathway.
The IP6K2-AMPK Signaling Axis
AMPK is a crucial energy sensor that, when activated, promotes catabolic processes to generate ATP.[11] Activation of AMPK in adipose tissue can enhance thermogenesis and fatty acid oxidation.[11] Studies on IP6K1 have shown that it inhibits AMPK activity.[12] The mechanism involves the generation of 5-IP7 from IP6; IP6 itself can promote the phosphorylation and activation of AMPK.[12] By converting IP6 to 5-IP7, IP6K enzymes reduce the pool of IP6 available to activate AMPK. Therefore, inhibition of IP6K2 is expected to increase IP6 levels, leading to AMPK activation and subsequent beneficial metabolic effects.
IP6K2 indirectly inhibits AMPK by reducing the levels of the AMPK activator IP6.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of IP6K2 and metabolic disorders.
In Vitro IP6K2 Kinase Assay
This protocol is for measuring the enzymatic activity of IP6K2 and for screening potential inhibitors.
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol Hexakisphosphate (IP6) substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA for non-radioactive assays, or acid for radioactive assays)
-
Scintillation counter and vials (for radioactive assays) or a luminometer (for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, a known concentration of IP6, and the test compound (or vehicle control).
-
Initiate the reaction by adding recombinant IP6K2 enzyme and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions for the ADP detection kit, which typically involves a series of enzymatic reactions leading to a luminescent or fluorescent signal that is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the vehicle control.
Co-Immunoprecipitation (Co-IP) of IP6K2 from Adipocytes
This protocol is for identifying protein-protein interactions with IP6K2 in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 1% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease/phosphatase inhibitors)
-
Anti-IP6K2 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer for Western blotting)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the adipocytes on ice using the appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-IP6K2 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
Seahorse XF Mitochondrial Respiration Assay in IP6K2 Knockdown Hepatocytes
This protocol measures the effect of IP6K2 on mitochondrial function in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
siRNA targeting IP6K2 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF assay medium
Procedure:
-
Seed hepatocytes in a Seahorse XF cell culture microplate.
-
Transfect the cells with IP6K2 siRNA or control siRNA according to the manufacturer's protocol. Allow 48-72 hours for knockdown.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Experimental and Logical Workflows
The investigation of IP6K2's role in metabolic disorders typically follows a multi-step approach, from initial in vitro characterization to in vivo validation.
A typical workflow for studying the role of IP6K2 in metabolic diseases.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports a significant role for IP6K2 in the regulation of metabolic homeostasis. Through its influence on the Akt and AMPK signaling pathways, IP6K2 emerges as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and NAFLD. The development of potent and selective IP6K2 inhibitors, such as UNC7467, provides valuable tools for further preclinical investigation and potential clinical translation.
Future research should focus on elucidating the precise molecular mechanisms by which IP6K2-generated 5-IP7 modulates its downstream targets in different metabolic tissues. Further characterization of the metabolic phenotype of IP6K2-specific knockout mice is also crucial. Additionally, exploring the potential for isoform-selective IP6K inhibitors will be important for developing targeted therapies with improved efficacy and safety profiles. A deeper understanding of the intricate role of IP6K2 in metabolic signaling will undoubtedly pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.
References
- 1. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol hexakisphosphate kinase-1 interacts with perilipin1 to modulate lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Inositol Hexakisphosphate Kinase 2 (IP6K2) in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, particularly inositol heptakisphosphate (IP7). Emerging evidence implicates IP6K2 as a significant player in the pathogenesis of several neurodegenerative diseases, including Huntington's disease (HD), amyotrophic lateral sclerosis (ALS), and potentially Alzheimer's disease (AD) and Parkinson's disease (PD). This technical guide provides a comprehensive overview of the function of IP6K2 in neurodegeneration, focusing on its role in critical cellular processes such as apoptosis, autophagy, and mitochondrial dysfunction. We present quantitative data on the effects of IP6K2 modulation, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development in this area.
Introduction: IP6K2 and Inositol Pyrophosphate Signaling
Inositol polyphosphates are a diverse group of signaling molecules that regulate a myriad of cellular processes. Inositol hexakisphosphate kinases (IP6Ks) are responsible for the synthesis of inositol pyrophosphates, which contain high-energy pyrophosphate bonds. There are three isoforms of IP6K in mammals: IP6K1, IP6K2, and IP6K3. IP6K2, the focus of this guide, converts inositol hexakisphosphate (IP6) to IP7.[1]
Under basal conditions, IP6K2 is predominantly localized to the nucleus.[2] However, in response to cellular stress, such as the presence of misfolded protein aggregates characteristic of neurodegenerative diseases, IP6K2 translocates to the cytoplasm.[3][4] This relocalization is a critical step in its activation and subsequent involvement in pro-death signaling pathways.[3]
IP6K2 in Neurodegenerative Diseases: A Mechanistic Overview
The dysregulation of IP6K2 has been linked to the pathology of several neurodegenerative disorders. Its role appears to be multifaceted, contributing to neuronal dysfunction and death through various mechanisms.
Huntington's Disease (HD)
In HD, an inherited neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein, IP6K2 plays a pro-death role.[3][4] Studies on lymphoblast cells from HD patients have revealed that IP6K2 is predominantly located in the cytoplasm, in contrast to its nuclear localization in healthy control cells.[3][4] This cytoplasmic localization of IP6K2 in HD cells is associated with increased levels of IP7, leading to the induction of autophagy and ultimately, apoptotic cell death.[3][4] Knockdown of IP6K2 using siRNA has been shown to suppress this increased cell death in HD lymphoblasts.[2]
Amyotrophic Lateral Sclerosis (ALS)
ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). IP6K2 has been shown to interact with these pathological TDP-43 aggregates.[5] In cellular models, the co-expression of IP6K2 and TDP-43 leads to the translocation of IP6K2 to the cytoplasm, where it colocalizes with TDP-43 aggregates, resulting in increased cell death.[2][5] This pro-apoptotic function of IP6K2 in the context of TDP-43 pathology is linked to the downregulation of the pro-survival Akt signaling pathway.[5]
Alzheimer's Disease (AD) and Parkinson's Disease (PD)
While the role of IP6K2 in AD and PD is less established, its involvement in fundamental cellular processes implicated in these diseases, such as mitochondrial dysfunction and oxidative stress, suggests a potential contribution.[6][7] Abnormal IP7 signaling has been generally implicated in neuronal cell death associated with these conditions.[1] Furthermore, the inhibition of IP6Ks has been proposed as a potential therapeutic strategy for AD.[8] IP6K2 deletion in mice leads to impaired mitochondrial function and increased oxidative stress, both of which are key features of AD and PD pathology.[6][7]
Core Cellular Processes Modulated by IP6K2
IP6K2 exerts its influence on neurodegeneration by modulating several critical cellular pathways.
Apoptosis
IP6K2 is a known regulator of apoptosis, or programmed cell death.[1] Its pro-apoptotic function is often mediated through its translocation from the nucleus to the cytoplasm upon cellular stress.[2] In the cytoplasm, activated IP6K2 can influence apoptotic pathways, in some contexts through the p53 tumor suppressor protein.[9] In neurodegenerative disease models, the overexpression or cytoplasmic localization of IP6K2 consistently leads to an increase in apoptotic markers and cell death.[3][5]
Autophagy and Mitophagy
Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates. While generally a pro-survival mechanism, excessive or dysregulated autophagy can contribute to cell death. In HD, the cytoplasmic activation of IP6K2 promotes the formation of autophagosomes, leading to increased cell death.[2][3]
Mitophagy, the selective autophagic clearance of damaged mitochondria, is also influenced by IP6K2. Studies have shown that the absence of IP6K2 can lead to an increase in mitochondrial fission and mitophagy.[2][7] This suggests that IP6K2 plays a role in maintaining mitochondrial homeostasis, and its dysregulation can lead to mitochondrial dysfunction, a common feature of many neurodegenerative diseases.[6][7]
Mitochondrial Function and Oxidative Stress
IP6K2 is crucial for maintaining normal mitochondrial function and cellular energy homeostasis.[6] Deletion of IP6K2 in mice results in impaired mitochondrial respiration, decreased ATP and phosphocreatine levels, and increased production of reactive oxygen species (ROS), leading to oxidative stress.[6][10] This mitochondrial dysfunction and associated oxidative stress are major contributors to neuronal damage in neurodegenerative diseases.[6]
Quantitative Data on IP6K2 Function
The following tables summarize key quantitative findings from studies on IP6K2, providing a basis for comparison and further investigation.
| Parameter | Model System | IP6K2 Modulation | Quantitative Change | Reference |
| ATP Levels | IP6K2 Knockout Mouse Cerebellum | Gene Knockout | ~40% decrease | [3] |
| Phosphocreatine Levels | IP6K2 Knockout Mouse Cerebellum | Gene Knockout | ~60% reduction | [10] |
| Mitochondrial Number | IP6K2 Knockout Mouse Cerebellum (24 months) | Gene Knockout | ~3-fold higher (indicative of increased fission) | [9] |
| Granule Cell Number | IP6K2 Knockout Mouse Cerebellum | Gene Knockout | 25% reduction | [11] |
| Purkinje Cell Spine Density | IP6K2 Knockout Mouse | Gene Knockout | 50-65% decrease | [11] |
Table 1: Effects of IP6K2 Knockout on Cellular and Neurological Parameters.
| Inhibitor | Target | IC50 Value | Reference |
| Myricetin | IP6K2 | 23.41 ± 1.10 µM | [2][12] |
| 6-Hydroxy-DL-Dopa | IP6K2 | 1.66 ± 1.06 µM | [2][12] |
| TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) | Pan-IP6K | 4.5 µM (for IP6K2) | [5] |
| TNP Analog (Compound 9) | IP6K2 | 16.8 µM | [5] |
Table 2: IC50 Values of Selected IP6K2 Inhibitors.
Signaling Pathways Involving IP6K2
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which IP6K2 is involved in the context of neurodegeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Baicalin Attenuated Aβ1-42-Induced Apoptosis in SH-SY5Y Cells by Inhibiting the Ras-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RNA foci in iPSC-derived motor neurons from ALS patients with C9ORF72 repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. Aggregation of αSynuclein promotes progressive in vivo neurotoxicity in adult rat dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Full-Length Wild-Type and Mutant Huntingtin Interacting Proteins by Crosslinking Immunoprecipitation in Mice Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of amyloid precursor protein induces susceptibility to oxidative stress in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-amyloid-activated cell cycle in SH-SY5Y neuroblastoma cells: correlation with the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of α-Synuclein Aggregation in Living Cells through Automated Microfluidics Feedback Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Study of Huntingtin Interacting Proteins[v1] | Preprints.org [preprints.org]
- 11. Characterization of huntingtin interactomes and their dynamic responses in living cells by proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of IP6K2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inositol hexakisphosphate kinase 2 (IP6K2) inhibitors. IP6K2 is a critical enzyme in cellular signaling, catalyzing the phosphorylation of inositol hexakisphosphate (IP6) to form 5-diphosphoinositol pentakisphosphate (5-IP7), a molecule implicated in a variety of cellular processes including apoptosis, energy metabolism, and stress responses.[1] The inhibition of IP6K2 is a promising therapeutic strategy for a range of diseases, including cancer, metabolic disorders, and cardiovascular conditions.[1][2] This document details the quantitative data of known inhibitors, the experimental protocols for their evaluation, and visual representations of key biological pathways and scientific workflows.
Quantitative Data of IP6K2 Inhibitors
The development of potent and selective IP6K2 inhibitors is an active area of research. Several chemical scaffolds have been identified, with varying degrees of potency and isoform selectivity. The following tables summarize the inhibitory activities (IC50 values) of representative compounds against IP6K isoforms.
Table 1: Flavonoid-Based IP6K2 Inhibitors
| Compound | Scaffold | IP6K2 IC50 (µM) | IP6K1 IC50 (µM) | IP6K3 IC50 (µM) | Selectivity Notes |
| Quercetin | Flavonoid | 3.31[3] | - | - | A known flavonoid-based IP6K2 inhibitor.[2] |
| Compound 20s | Flavonoid | 0.55 [2] | - | - | 5-fold more potent than quercetin ; shows higher inhibitory potency against IP6K2 than IP6K1 and IP6K3.[2][4] |
| Compound 20a | Flavonoid | 1.77[3] | - | - | 6,7-di-OH substitution on the A ring is preferred over 5,7-substitution for IP6K2 inhibition.[3] |
Table 2: Purine-Based and Other Small Molecule IP6K Inhibitors
| Compound | Scaffold | IP6K2 IC50 (nM) | IP6K1 IC50 (nM) | IP6K3 IC50 (nM) | Selectivity Notes |
| TNP | Purine | 2000[5] | 1000[5] | 14700[5] | A widely used pan-IP6K inhibitor with limitations in potency and solubility.[5][6][7] |
| LI-2124 | - | 3 | 2.5 | - | Potent inhibitor with little isoform selectivity.[6] |
| LI-2242 | Oxindole | 42[4][6] | 31[4][6] | 8.7[4] | Potent pan-IP6K inhibitor.[4] |
| LI-2172 | - | 25 | 27 | - | Potent inhibitor with little isoform selectivity.[6] |
| LI-2178 | - | 1170 | 800 | - | 40-fold less potent than LI-2172, highlighting SAR for the piperidine ring substituent.[6] |
| UNC7467 (20) | Benzoisoxazole | 4.9 [5] | 8.9[5] | 1323[5] | Highly potent and selective for IP6K1/2 over IP6K3 .[5][8] |
| SC-919 | Oxindole | - | - | - | A potent IP6K inhibitor.[4] |
| FMP-201300 | - | - | - | - | A potent and mutant-selective inhibitor with an allosteric mode of action.[9] |
| Quinazolinone 24 | Quinazolinone | - | 896 | - | Highly selective for IP6K1 over IP6K2.[10] |
Experimental Protocols
The characterization of IP6K2 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
ADP-Glo™ Kinase Assay
This assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate light in a luciferase reaction. The light output is proportional to the ADP concentration.
-
Protocol:
-
Prepare a kinase reaction mixture containing 20 ng of recombinant human IP6K2 protein, 50 mM Tris-HCl (pH 6.8), 10 mM MgCl2, 2.5 mM DTT, 0.02% Triton X-100, and 10 µM IP6.[3]
-
Add the test compounds (inhibitors) at various concentrations to the kinase reaction mixture and pre-incubate for 15 minutes at room temperature.[3]
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[3]
-
Incubate the reaction at 37°C for 30 minutes with shaking.[3]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Orthogonal Assay for IP6K Activity by LC-MS Analysis
This method provides a direct and highly sensitive measurement of the product of the kinase reaction, 5-IP7.
-
Principle: The kinase reaction is performed, and the product is separated and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Protocol:
-
Perform the kinase reaction as described in the ADP-Glo assay.
-
Quench the reaction at a specific time point.
-
Analyze the reaction mixture by LC-MS to separate and quantify the amount of 5-IP7 produced.
-
The inhibitory effect of the compounds is determined by the reduction in 5-IP7 levels compared to a control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein increases its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol:
-
Treat cultured cells (e.g., HCT116) with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble IP6K2 in the supernatant by Western blotting or other protein quantification methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates inhibitor binding.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving IP6K2, a typical experimental workflow for inhibitor screening, and a logical diagram of the structure-activity relationship process.
Caption: IP6K2 Signaling Pathways.
Caption: IP6K2 Inhibitor Screening Workflow.
Caption: Logic of SAR Studies.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
- 10. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Effects of IP6K2-IN-2: A Technical Guide
Disclaimer: The compound "IP6K2-IN-2" is used in this document as a representative name for a selective inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2). The data and methodologies presented are based on published studies of IP6K2 and its known inhibitors, as specific information for a compound named "this compound" is not publicly available at the time of this writing.
Introduction
Inositol Hexakisphosphate Kinase 2 (IP6K2) is a member of the inositol hexakisphosphate kinase family, enzymes that convert inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1][2] IP7 is a crucial signaling molecule involved in a multitude of cellular processes, including apoptosis, energy metabolism, and stress responses.[1] Consequently, IP6K2 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[1][3] This technical guide provides a comprehensive overview of the preliminary studies on the biological effects of inhibiting IP6K2, using "this compound" as a model inhibitor.
Core Biological Functions of IP6K2
IP6K2 is a key regulator of diverse cellular functions:
-
Apoptosis: IP6K2 plays a significant role in promoting programmed cell death (apoptosis). Inhibition of IP6K2 can protect cells from apoptotic stimuli.[1][4] Deletion of IP6K2 in various cancer cell lines has been shown to confer resistance to cytotoxic agents.[4]
-
Energy Metabolism: IP6K2 is involved in regulating cellular energy dynamics. Deletion of IP6K2 can lead to impaired mitochondrial function, decreased ATP production, and increased oxidative stress.[5][6][7]
-
Hedgehog Signaling: IP6K2 acts as a positive regulator of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and tissue homeostasis.[8] Inhibition of IP6K2 activity can disrupt Hh signaling.[8]
-
Neurodevelopment: IP6K2 is highly expressed in the cerebellum and plays a role in neuronal development and motor coordination.[9][10]
Quantitative Data on IP6K2 Inhibitors
The following table summarizes the inhibitory potency of several known IP6K2 inhibitors. This data provides a benchmark for the expected potency of a novel inhibitor like "this compound".
| Compound | Target(s) | IC50 (µM) | Notes | Reference |
| TNP | IP6K (pan-inhibitor) | Not specified | A purine-based analog used in early studies to probe IP6K function. | [8] |
| FMP-201300 | IP6K1L210V, IP6K2L206V | 0.114 (IP6K1L210V), 0.190 (IP6K2L206V) | Potent and selective for gatekeeper mutants of IP6K1 and IP6K2. | |
| Quercetin | IP6K2 | ~2.75 | A flavonoid-based inhibitor. | [3] |
| Compound 20s | IP6K2 | 0.55 | A flavonoid-based compound, 5-fold more potent than quercetin. Shows selectivity for IP6K2 over IP6K1 and IP6K3. | [3][11] |
| LI-2242 | IP6K1, IP6K2, IP6K3 | 0.042 (IP6K2) | A potent oxindole analog and pan-IP6K inhibitor. | [11] |
| UNC7467 | IP6K1, IP6K2 | 0.0049 (IP6K2) | A potent benzisoxazole analog with selectivity for IP6K1 and IP6K2 over IP6K3. | [11] |
Signaling Pathways Modulated by IP6K2 Inhibition
Inhibition of IP6K2 can impact several key signaling pathways. The following diagrams illustrate these interactions.
Caption: IP6K2 signaling in Hedgehog and Apoptosis pathways.
Caption: IP6K2's role in cellular energy metabolism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of IP6K2 inhibitors.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of "this compound" against IP6K2.
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol hexakisphosphate (IP6) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
"this compound" at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of "this compound" in kinase buffer.
-
In a 384-well plate, add the IP6K2 enzyme to each well.
-
Add the serially diluted "this compound" or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of IP6 and ATP.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of "this compound" and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Apoptosis Assay
This protocol assesses the effect of "this compound" on apoptosis in a cancer cell line.
Materials:
-
Cancer cell line known to express IP6K2 (e.g., HCT116)
-
Cell culture medium and supplements
-
"this compound"
-
Apoptosis-inducing agent (e.g., cisplatin, etoposide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" or vehicle control for 24 hours.
-
Induce apoptosis by adding an apoptosis-inducing agent and incubate for an additional 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based assays.
Conclusion
The available preliminary data on IP6K2 and its inhibitors strongly suggest that a potent and selective inhibitor like "this compound" would have significant biological effects. These effects are likely to include the modulation of apoptosis, cellular energy metabolism, and key signaling pathways such as Hedgehog signaling. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel IP6K2 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of targeting IP6K2 in various disease contexts.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. wikicrow.ai [wikicrow.ai]
- 3. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System [mdpi.com]
- 10. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IP6K2-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1] IP7 is a key signaling molecule involved in a multitude of cellular processes, including apoptosis, regulation of p53, and cellular energy homeostasis.[2][3] Dysregulation of IP6K2 activity has been implicated in various diseases, including cancer and metabolic disorders.[1][4]
IP6K2-IN-2 is a potent inhibitor of IP6K2, also showing activity against IP6K1. This document provides detailed protocols for the use of this compound in cell culture experiments, enabling researchers to investigate the cellular functions of IP6K2 and assess the therapeutic potential of its inhibition.
Product Information
| Product Name | This compound |
| Synonyms | Compound 6 |
| Target | IP6K2, IP6K1 |
| Primary Applications | In vitro and in-cell kinase assays, signaling pathway analysis, apoptosis and cell viability assays. |
| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| IP6K2 | 0.58 |
| IP6K1 | 0.86 |
| IP6K3 | 3.08 |
Data sourced from MedChemExpress product information, referencing Zhou, et al. (2022).
Table 2: Cellular Activity of a structurally related potent IP6K inhibitor (UNC7467)
| Cell Line | Assay | Effect | Reference |
| HCT116 | Inositol Pyrophosphate Profiling | Reduced levels of inositol pyrophosphates by 66-81% | Zhou, et al. (2022) |
Note: Cellular activity data for this compound (Compound 6) is not explicitly available in the public domain. The data presented is for a more potent, structurally related compound (UNC7467, compound 20) from the same study to provide context for expected cellular effects.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (assuming a molecular weight of ~500 g/mol , a precise value should be obtained from the supplier), add 200 µL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Cell Treatment
Materials:
-
Cultured cells of interest (e.g., HCT116, NIH-OVCAR-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a new inhibitor would be from 0.1 µM to 10 µM.
-
Also prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with the desired downstream analysis, such as cell viability assays, apoptosis assays, or western blotting.
Cell Viability Assay (XTT Assay)
Materials:
-
Cells treated with this compound as described above in a 96-well plate.
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit.
Procedure:
-
Following the treatment period, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well of the 96-well plate.
-
Incubate the plate for a period specified by the manufacturer (typically 2-4 hours) at 37°C.
-
Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vitro Kinase Assay (Adapted from general kinase assay protocols)
Materials:
-
Recombinant human IP6K2 enzyme
-
This compound
-
Substrate: Inositol hexakisphosphate (IP6)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant IP6K2 enzyme, and the IP6 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for IP6K2 if known.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the activity of the kinase.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the IP6K2 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: IP6K2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Cellular Assays.
References
Determining the Optimal Concentration of IP6K2-IN-2 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to inositol pyrophosphate IP7. This pathway is implicated in a multitude of cellular processes, including apoptosis, cell signaling, and energy metabolism. The development of specific inhibitors for IP6K2, such as IP6K2-IN-2, provides a valuable tool for dissecting the roles of this kinase in health and disease, with potential therapeutic applications in areas like obesity. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various in vitro assays.
Data Presentation
The inhibitory activity of this compound has been characterized against multiple IP6K isoforms. The half-maximal inhibitory concentration (IC50) values provide a crucial starting point for designing in vitro experiments.
| Target Kinase | This compound IC50 (µM) |
| IP6K2 | 0.58[1][2] |
| IP6K1 | 0.86[1][2] |
| IP6K3 | 3.08[1][2] |
Table 1: IC50 values of this compound against human IP6K isoforms.
Signaling Pathway
The following diagram illustrates the central role of IP6K2 in the inositol phosphate signaling cascade.
References
Application Notes and Protocols for Studying Apoptosis in Cancer Cell Lines Using IP6K2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, such as diphosphoinositol pentakisphosphate (IP7)[1][2]. Emerging evidence highlights IP6K2 as a key regulator of apoptosis, particularly through its interaction with the tumor suppressor protein p53[1][3]. In cancer cells, the evasion of apoptosis is a hallmark of tumorigenesis and drug resistance. IP6K2 has been shown to sensitize cancer cells to various apoptotic stimuli, making it an attractive target for therapeutic intervention[2][4].
IP6K2-IN-2 is a small molecule inhibitor of IP6K2 with a reported IC50 of 0.58 μM. It also exhibits inhibitory activity against IP6K1 (IC50 = 0.86 μM) and to a lesser extent, IP6K3 (IC50 = 3.08 μM). These application notes provide a comprehensive guide for utilizing this compound to study and induce apoptosis in cancer cell lines. The protocols detailed below cover essential techniques for assessing apoptosis, including Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic markers.
Mechanism of Action: The IP6K2-p53 Apoptotic Axis
IP6K2 plays a pivotal role in the cellular stress response, mediating the decision between cell cycle arrest and apoptosis, primarily through its interaction with p53[1][3]. Under conditions of genotoxic stress, p53 is activated and can induce either cell cycle arrest, allowing for DNA repair, or apoptosis to eliminate damaged cells. IP6K2 directly binds to p53, a process that is crucial for p53-mediated apoptosis[1][3]. This interaction leads to a decrease in the expression of pro-arrest genes, such as the cyclin-dependent kinase inhibitor p21[1][3]. By downregulating p21, IP6K2 activity shifts the cellular response towards apoptosis. Consequently, inhibition of IP6K2 would be expected to increase p21 levels and favor cell cycle arrest over apoptosis.
Experimental Workflow for Studying Apoptosis Induced by this compound
A systematic approach is crucial for characterizing the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.
Data Presentation
The following table summarizes representative quantitative data from studies investigating the role of IP6K2 in apoptosis. Note that these studies primarily utilized genetic manipulation (overexpression or knockout) of IP6K2. Similar quantitative analyses should be performed with this compound to determine its specific dose-dependent effects.
| Cell Line | Method of IP6K2 Modulation | Apoptotic Stimulus | Endpoint Measured | Result | Reference |
| NIH-OVCAR-3 | Overexpression of IP6K2 | IFN-β (200 units/ml) | % Apoptotic Cells (Annexin V) | ~2-fold increase (41% to 86%) | [5] |
| HCT116 | Gene disruption of IP6K2 | 5-Fluorouracil (400 μM) | Apoptosis (Annexin V) | Markedly impaired apoptosis | [2] |
| HCT116 | Gene disruption of IP6K2 | 5-Fluorouracil (400 μM) | Cleaved PARP & Caspase-3 | Markedly decreased cleavage | [2] |
| U2OS | Tetracycline-inducible overexpression of IP6K2 | Etoposide (20 μM) | Cell Viability (MTT assay) | Markedly enhanced cytotoxicity | [2] |
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Line Maintenance : Culture cancer cell lines (e.g., HCT116, OVCAR-3, U2OS) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
Treatment : On the following day, replace the medium with fresh medium containing the desired concentrations of this compound. For dose-response experiments, a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to apoptosis assays.
B. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting :
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing : Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining :
-
Transfer 100 μL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 μL of FITC-conjugated Annexin V.
-
Add 5 μL of Propidium Iodide (PI) solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis : Add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
C. Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7.
-
Cell Lysis :
-
After treatment with this compound, collect and wash the cells as described for the Annexin V assay.
-
Lyse the cell pellet in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Assay Reaction :
-
Transfer the supernatant (cell lysate) to a 96-well microplate.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement : Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm. The fluorescence intensity is proportional to the caspase-3/7 activity.
D. Western Blot Analysis for Apoptotic Markers
This technique detects the cleavage of key apoptotic proteins.
-
Protein Extraction :
-
Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Concluding Remarks
These application notes provide a framework for investigating the pro-apoptotic effects of the IP6K2 inhibitor, this compound, in cancer cell lines. By employing the detailed protocols for assessing apoptosis and understanding the underlying signaling pathway, researchers can effectively characterize the potential of IP6K2 inhibition as a therapeutic strategy in oncology. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for apoptosis induction in the specific cancer cell lines under investigation.
References
- 1. pnas.org [pnas.org]
- 2. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-mediated-apoptosis-requires-inositol-hexakisphosphate-kinase-2 - Ask this paper | Bohrium [bohrium.com]
- 4. IP6K2 mutations as a novel mechanism of resistance to oncolytic virus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol Hexakisphosphate Kinase 2 Mediates Growth Suppressive and Apoptotic Effects of Interferon-β in Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IP6K2-IN-2
For Research Use Only
Introduction
Inositol hexakisphosphate kinase 2 (IP6K2) is a critical enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1][2] IP7 is a signaling molecule implicated in a multitude of cellular processes, including p53-dependent apoptosis, energy metabolism, stress responses, and the Hedgehog signaling pathway.[1][3][4] Dysregulation of IP6K2 activity has been linked to various diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[1][5]
IP6K2-IN-2 is a potent and selective inhibitor of IP6K2, designed for in vivo research applications. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical models, along with methods for evaluating its pharmacodynamic effects.
Mechanism of Action
This compound functions by binding to the active site of the IP6K2 enzyme, thereby preventing the phosphorylation of its substrate, IP6.[1] This inhibition leads to a reduction in intracellular levels of IP7, which in turn modulates downstream signaling pathways. For instance, by reducing IP7 levels, this compound can influence p53-mediated apoptosis and affect metabolic pathways regulated by Akt and mTOR.[4][6][7]
Data Presentation
Quantitative data for a representative IP6K2 inhibitor, UNC7467, is presented below as a reference for the expected performance of a high-quality in vivo chemical probe.[8]
Table 1: Biochemical Potency of IP6K2 Inhibitor (UNC7467)
| Target Kinase | IC₅₀ (nM) |
|---|---|
| IP6K1 | 8.9 |
| IP6K2 | 4.9 |
| IP6K3 | 1320 |
Data sourced from a study on novel IP6K inhibitors, demonstrating high potency and selectivity for IP6K2.[8]
Table 2: Summary of In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control Group | IP6K2 Inhibitor (UNC7467) Treatment Group | Outcome |
|---|---|---|---|
| Body Weight Gain | Standard gain observed | Reduced weight gain | Statistically significant reduction |
| Glycemic Profile | Elevated glucose levels | Improved glycemic control | Lower fasting blood glucose and insulin levels |
| Hepatic Steatosis | Significant fat accumulation | Ameliorated | Reduced liver triglycerides and fat deposits |
Results are based on intraperitoneal administration of the inhibitor in mice.[8]
Experimental Protocols
The following protocols are provided as a guide for the in vivo use of this compound. Researchers should adapt these protocols based on their specific experimental design and animal models.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a dosing solution for intraperitoneal (IP) injection. Solubility and formulation are critical for achieving desired exposure in vivo.[9]
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Solubilization: Weigh the required amount of this compound. Dissolve the compound in DMSO to create a stock solution. The initial concentration should be high enough to allow for subsequent dilution.
-
Vehicle Preparation: Prepare the final vehicle by mixing DMSO, PEG300, Tween 80, and saline. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the final desired dosing concentration. For example, to prepare a 10 mg/kg dose for a mouse with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL.
-
Mixing: Vortex the solution thoroughly until it is clear and homogenous. Ensure no precipitation is visible.
-
Storage: Prepare the dosing solution fresh on the day of administration. Do not store for extended periods unless stability has been confirmed.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[10]
Procedure:
-
Animal Model: Use appropriate immunocompromised mice (e.g., athymic nude mice) for human tumor xenografts.[10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10⁶ A549 lung cancer cells) into the flank of each mouse.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Administer this compound or vehicle solution to the respective groups according to the planned schedule (e.g., once daily).
-
The dose should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity or distress.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the endpoint, collect blood for pharmacokinetic (PK) analysis and tumors for pharmacodynamic (PD) analysis (e.g., Western blot for downstream markers) and histopathology.
-
Protocol 3: Pharmacodynamic (PD) Assessment
This protocol describes how to assess the biological activity of this compound in tumor tissue by measuring the levels of downstream signaling proteins.
Materials:
-
Tumor tissue collected from the in vivo study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-p-Akt, anti-p-p53)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Tissue Homogenization: Homogenize snap-frozen tumor samples in ice-cold lysis buffer.
-
Protein Extraction: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of target proteins between the vehicle-treated and this compound-treated groups to confirm target engagement and downstream pathway modulation.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. wikicrow.ai [wikicrow.ai]
- 3. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for a Representative IP6K2 Inhibitor
Disclaimer: The specific compound "IP6K2-IN-2" was not identified in the available scientific literature. The following application notes and protocols are provided for a representative, hypothetical IP6K2 inhibitor, hereafter referred to as "IP6K2-IN-Hypothetical," based on the general characteristics of known inositol hexakisphosphate kinase 2 (IP6K2) inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction to IP6K2
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway. It catalyzes the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7), a crucial cellular messenger.[1][2] IP6K2 is implicated in a variety of cellular processes, including apoptosis (programmed cell death), DNA repair, and energy metabolism.[3][4][5][6] Dysregulation of IP6K2 activity has been linked to several diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[5]
IP6K2 inhibitors are being investigated for their potential in cancer therapy by promoting apoptosis in cancer cells.[5] They also show promise in treating metabolic diseases like diabetes and obesity by modulating insulin signaling and glucose metabolism.[5]
IP6K2-IN-Hypothetical: A Representative Inhibitor
For the purpose of these notes, "IP6K2-IN-Hypothetical" is a small molecule inhibitor designed to be a potent and selective antagonist of IP6K2. The following data and protocols are representative of the types of experiments used to characterize such a compound.
Data Summary
Cellular Uptake and Permeability
The ability of a drug candidate to penetrate cell membranes and reach its intracellular target is a critical determinant of its efficacy. The following table summarizes hypothetical cellular uptake and permeability data for IP6K2-IN-Hypothetical in two common cancer cell lines, HCT116 and OVCAR3.
| Parameter | HCT116 Cells | OVCAR3 Cells | Method |
| Apparent Permeability (Papp) (A→B) | 15.2 x 10⁻⁶ cm/s | 12.8 x 10⁻⁶ cm/s | Caco-2 Assay |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 1.5 | Caco-2 Assay |
| Intracellular Concentration (1 µM, 4h) | 2.8 µM | 2.1 µM | LC-MS/MS |
Metabolic Stability
The stability of a compound in the presence of metabolic enzymes is crucial for its pharmacokinetic profile and in vivo efficacy. The following table presents hypothetical metabolic stability data for IP6K2-IN-Hypothetical in human and mouse liver microsomes.
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes | Method |
| Half-life (t½) | 45 minutes | 25 minutes | Microsomal Stability Assay |
| Intrinsic Clearance (CLint) | 31 µL/min/mg | 55 µL/min/mg | Microsomal Stability Assay |
Signaling Pathway
Caption: IP6K2 signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of IP6K2-IN-Hypothetical.
Materials:
-
HCT116 or OVCAR3 cells
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
IP6K2-IN-Hypothetical
-
Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the compound)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 1 µM solution of IP6K2-IN-Hypothetical in a cell culture medium. Remove the existing medium from the wells and add 2 mL of the compound-containing medium.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4 hours.
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add 200 µL of ice-cold acetonitrile with the internal standard to each well to lyse the cells and precipitate proteins.
-
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the protein precipitate.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Quantification: Determine the concentration of IP6K2-IN-Hypothetical by comparing its peak area to that of the internal standard against a standard curve.
Caption: Workflow for the cellular uptake assay.
Protocol 2: Metabolic Stability Assay using Liver Microsomes
This protocol outlines a method to assess the metabolic stability of IP6K2-IN-Hypothetical.
Materials:
-
Human or Mouse Liver Microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
IP6K2-IN-Hypothetical
-
Control compound with known stability (e.g., Verapamil)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (0.5 mg/mL) and IP6K2-IN-Hypothetical (1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
-
Caption: Workflow for the metabolic stability assay.
References
- 1. IHPK2 - Wikipedia [en.wikipedia.org]
- 2. IP6K2 inositol hexakisphosphate kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IP6K2-IN-2 as a Chemical Probe for Inositol Phosphate Metabolism
Disclaimer: As of the current date, the specific chemical probe "IP6K2-IN-2" is not documented in publicly available scientific literature. The following application notes and protocols are based on the characteristics and experimental applications of a representative, potent, and selective Inositol Hexakisphosphate Kinase 2 (IP6K2) inhibitor, compound 20s , a flavonoid-based inhibitor. These guidelines are intended to serve as a comprehensive resource for researchers employing a selective chemical probe to investigate IP6K2 function.
Introduction
Inositol phosphates (IPs) are a diverse group of signaling molecules that regulate a multitude of cellular processes.[1] Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate metabolic pathway, catalyzing the phosphorylation of inositol hexakisphosphate (IP6) to produce 5-diphosphoinositol pentakisphosphate (5-IP7).[1][2] 5-IP7 is a high-energy inositol pyrophosphate implicated in various cellular functions, including apoptosis, energy metabolism, and cellular signaling.[3] Given its role in these fundamental processes, IP6K2 has emerged as a potential therapeutic target for various diseases.[1][3]
The use of selective chemical probes is essential for dissecting the specific roles of IP6K2 in cellular pathways, distinct from other IP6K isoforms (IP6K1 and IP6K3). This document provides detailed application notes and protocols for utilizing a selective IP6K2 inhibitor, exemplified by the flavonoid-based compound 20s, to study inositol phosphate metabolism and its downstream effects.
Data Presentation: Quantitative Inhibitor Profile
The following table summarizes the in vitro potency and selectivity of the representative selective IP6K2 inhibitor, compound 20s, and the non-selective IP6K inhibitor, TNP.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| Compound 20s | IP6K2 | 0.55 | More potent against IP6K2 than IP6K1 and IP6K3 | [1][2][4] |
| IP6K1 | >10 | [4] | ||
| IP6K3 | >10 | [4] | ||
| TNP | IP6K1 | ~2.0 (in HeLa cells) | Pan-IP6K inhibitor | [5] |
| IP6K2 | Similar to IP6K1 | [5] | ||
| IP6K3 | Similar to IP6K1 | [5] |
Signaling Pathway and Experimental Visualization
The following diagrams illustrate the inositol phosphate metabolic pathway and a general experimental workflow for studying the effects of an IP6K2 inhibitor.
Experimental Protocols
Protocol 1: In Vitro IP6K2 Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro IC50 value of a test compound against IP6K2.
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol hexakisphosphate (IP6)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer. Add a small volume (e.g., 1 µL) to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add recombinant IP6K2 enzyme (e.g., 7.5 nM final concentration) to each well.[6]
-
Initiate the kinase reaction by adding a mixture of IP6 (e.g., 100 µM final concentration) and ATP (e.g., 1 mM final concentration).[6]
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).[6]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that the IP6K2 inhibitor binds to IP6K2 in a cellular environment.[6][7]
Materials:
-
Cultured cells expressing IP6K2 (e.g., HCT116)
-
This compound or other test compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Anti-IP6K2 antibody
-
Standard Western blotting reagents and equipment
Procedure:
-
Culture cells to confluency and treat with the test compound (e.g., 10-100 µM) or DMSO for a specified time (e.g., 1-4 hours).[7]
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]
-
Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IP6K2 in each sample by Western blotting using an anti-IP6K2 antibody.
-
Quantify the band intensities and plot the percentage of soluble IP6K2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Analysis of Cellular Inositol Phosphate Levels by LC-MS/MS
This protocol describes the extraction and quantification of inositol phosphates from cells treated with an IP6K2 inhibitor.[3]
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound or other test compound
-
Perchloric acid (PCA)
-
EDTA
-
Potassium carbonate (K2CO3)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Tandem mass spectrometer
Procedure:
-
Seed cells and grow to near confluency. Treat with the IP6K2 inhibitor or vehicle for the desired time.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Extract the inositol phosphates by adding ice-cold 1 M PCA.
-
Scrape the cells and collect the extract.
-
Neutralize the extract by adding a solution of K2CO3 and EDTA.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Analyze the supernatant by HILIC-MS/MS to separate and quantify IP6 and IP7.[3]
-
Compare the levels of IP7 and the IP7/IP6 ratio between inhibitor-treated and control cells. A selective IP6K2 inhibitor is expected to decrease the levels of IP7.[3]
Application Notes
Studying the Role of IP6K2 in Cellular Processes
A selective IP6K2 inhibitor like this compound can be a powerful tool to investigate the catalytic-dependent functions of IP6K2 in various cellular contexts.
-
Apoptosis: IP6K2 has been implicated in promoting apoptosis.[8] To study this, treat cancer cell lines (e.g., ovarian carcinoma cells) with this compound and assess for markers of apoptosis, such as caspase activation, PARP cleavage, or changes in cell viability using assays like MTT or Annexin V staining.
-
Cell Migration and Metastasis: IP6K2 activity has been linked to cancer cell migration.[9] The effect of this compound on cell migration can be assessed using a wound-healing assay or a Transwell migration assay.
-
Energy Homeostasis: IP6K2 plays a role in regulating cellular energy dynamics.[10][11] The impact of IP6K2 inhibition on cellular metabolism can be investigated by measuring ATP levels, oxygen consumption rates (using a Seahorse analyzer), and the levels of key metabolites.
-
Signal Transduction: To dissect the role of IP6K2 in specific signaling pathways, cells can be stimulated with relevant ligands (e.g., growth factors, cytokines) in the presence or absence of the IP6K2 inhibitor. Downstream signaling events, such as protein phosphorylation, can then be analyzed by Western blotting.
Experimental Design Considerations
-
Inhibitor Concentration: The concentration of the IP6K2 inhibitor should be chosen based on its in vitro IC50 value and its cellular potency. A concentration range around the cellular EC50 should be used. It is crucial to perform a dose-response experiment to determine the optimal concentration for the desired effect.
-
Treatment Time: The duration of inhibitor treatment will depend on the biological process being studied. For signaling events, short treatment times (minutes to hours) may be sufficient. For processes like apoptosis or changes in gene expression, longer incubation times (hours to days) may be necessary.
-
Controls: Appropriate controls are essential for interpreting the results. These should include:
-
A vehicle control (e.g., DMSO).
-
A negative control compound that is structurally related to the inhibitor but inactive against IP6K2.
-
Genetic controls, such as cells with IP6K2 knockdown or knockout, can be used to validate the on-target effects of the inhibitor.[3]
-
-
Selectivity: It is important to consider the selectivity of the inhibitor. If the inhibitor has off-target effects, these could confound the interpretation of the results. The selectivity profile of the inhibitor should be known, and counter-screening against related kinases (e.g., IP6K1, IP6K3, IPMK) is recommended.[4]
Potential Limitations
-
Off-Target Effects: All chemical inhibitors have the potential for off-target effects. It is crucial to validate key findings using orthogonal approaches, such as genetic knockdown or knockout of IP6K2.
-
Pharmacokinetics: The in vitro potency of an inhibitor may not always translate to cellular or in vivo efficacy due to factors like cell permeability and metabolic stability. For compound 20s, it was noted to have low membrane permeability, which could limit its cellular activity.[4]
-
Catalytic vs. Scaffolding Functions: A chemical inhibitor will primarily elucidate the catalytic-dependent functions of IP6K2. IP6K2 may also have non-catalytic scaffolding functions that would not be affected by a kinase inhibitor.[12] Studies using catalytically dead mutants of IP6K2 can help to distinguish between these functions.[12]
References
- 1. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inositol Hexakisphosphate Kinase 2 Mediates Growth Suppressive and Apoptotic Effects of Interferon-β in Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of IP6K2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inositol Hexakisphosphate Kinase 2 (IP6K2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during your experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter when using IP6K2 inhibitors.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Question: My IP6K2 inhibitor is showing a phenotype (e.g., cell death, altered morphology) that is inconsistent with the known function of IP6K2, or the results vary between experiments. What are the possible causes and how can I troubleshoot this?
Answer:
Inconsistent or unexpected phenotypes can arise from several factors, including off-target effects, experimental variability, or issues with the compound itself. Here’s a step-by-step troubleshooting guide:
Possible Causes & Troubleshooting Steps:
-
Inhibitor Concentration and Purity:
-
Problem: The inhibitor concentration may be too high, leading to off-target effects, or the compound may contain impurities that cause non-specific cellular responses.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for both the on-target effect (e.g., reduction of IP7 levels) and the observed phenotype. A significant difference between these two values may suggest an off-target effect.
-
Compound Purity: Verify the purity of your inhibitor using analytical methods such as HPLC-MS. If impurities are detected, consider re-purifying the compound or obtaining it from a different, validated source.
-
-
-
Off-Target Kinase Inhibition:
-
Problem: Many kinase inhibitors, especially those targeting the ATP-binding site, can inhibit other kinases with similar structural features.
-
Troubleshooting:
-
Kinome Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions. This can be done through commercial services that offer kinase selectivity profiling.
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally distinct IP6K2 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
-
-
Target Engagement in Cells:
-
Problem: It's crucial to confirm that your inhibitor is binding to IP6K2 within the cellular context at the concentrations you are using.
-
Troubleshooting:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment to verify target engagement. Ligand binding to a protein increases its thermal stability, which can be detected by quantifying the amount of soluble protein after heat treatment.
-
-
-
Rescue Experiments:
-
Problem: To definitively link the observed phenotype to IP6K2 inhibition, you need to show that it can be reversed by restoring the downstream effects of IP6K2 activity.
-
Troubleshooting:
-
Overexpression of a Resistant Mutant: If a resistant mutant of IP6K2 is available, its overexpression should rescue the phenotype in the presence of the inhibitor.
-
Downstream Product Supplementation: In some cases, it may be possible to supplement the cells with a downstream product of the inhibited pathway to see if the phenotype is rescued.
-
-
Issue 2: Observed Cellular Toxicity at Expected Efficacious Concentrations
Question: My IP6K2 inhibitor is causing significant cell death at concentrations where I expect it to be specific for IP6K2. How can I determine if this toxicity is an on-target or off-target effect?
Answer:
Cellular toxicity is a common issue with small molecule inhibitors. Differentiating between on-target and off-target toxicity is critical for data interpretation.
Possible Causes & Troubleshooting Steps:
-
Quantify Cell Viability and Apoptosis:
-
Problem: A general decrease in cell health may be observed. It is important to quantify the extent and nature of the cell death.
-
Troubleshooting:
-
Viability Assays: Use assays like Trypan Blue exclusion or MTT to determine the percentage of viable cells after inhibitor treatment.
-
Apoptosis Assays: To determine if the cell death is programmed, use assays such as Caspase-Glo 3/7 to measure caspase activity or Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to identify apoptotic and necrotic cells.
-
-
-
On-Target vs. Off-Target Toxicity:
-
Problem: The observed toxicity could be a direct result of inhibiting IP6K2 (on-target) or due to the inhibition of other essential cellular proteins (off-target).
-
Troubleshooting:
-
Compare with Genetic Knockdown/Knockout: Compare the phenotype of inhibitor-treated cells with that of cells where IP6K2 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotypes are similar, the toxicity is more likely to be on-target.
-
Rescue with Downstream Signaling: If the toxicity is on-target, it might be possible to rescue the cells by manipulating downstream signaling pathways. For example, if IP6K2 inhibition leads to the activation of a pro-apoptotic pathway, inhibiting a key component of that pathway might rescue the cells.
-
-
-
Inhibitor-Specific Effects:
-
Problem: The inhibitor molecule itself, independent of its target, might have inherent toxicity.
-
Troubleshooting:
-
Use a Structurally Related Inactive Compound: If available, use a structurally similar but inactive analog of your inhibitor as a negative control. If this compound also shows toxicity, it suggests a non-specific effect of the chemical scaffold.
-
-
Data Presentation: Quantitative Off-Target Profiles
Understanding the selectivity of your IP6K2 inhibitor is crucial. The following tables summarize available quantitative data on the off-target effects of the widely used, non-selective IP6K inhibitor TNP and provide a template for summarizing data for newer, more selective inhibitors.
Table 1: On- and Off-Target Activity of TNP (N²-(m-trifluorobenzyl), N⁶-(p-nitrobenzyl)purine)
| Target | IC50 / Ki | Assay Conditions | Reference |
| IP6K1 | IC50 = 0.47 µM | [ATP] = 1 mM | [1] |
| IP6K2 | IC50 = 2.0 µM | Enzyme-coupled assay | [2] |
| IP6K3 | IC50 = 14.7 µM | Enzyme-coupled assay | [2] |
| IP3K | IC50 = 18 µM | [ATP] = 10 µM | [3] |
| CYP3A4 | Kd = 54 µM | Type I binding | [3] |
| ERK Phosphorylation | Qualitative Increase | Cell-based assay | [4] |
Table 2: Selectivity Profile of Novel IP6K Inhibitors (Example Data)
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/Target) |
| Compound 24 | IP6K1 | 896 | IP6K2 | >25,000 | >28 |
| IP6K3 | >50,000 | >56 | |||
| LI-2172 | IP6K1 | 8-27 | 58 Kinase Panel | >10,000 | >370 |
| LI-2242 | IP6K1 | 8-27 | 58 Kinase Panel | >10,000 | >370 |
| FMP-201300 | IP6K2 (L206V mutant) | 190 | IP6K2 (wild-type) | 2,140 | 11.3 |
Table 3: Template for Your Kinase Selectivity Profiling Data
| Your Inhibitor | Target Kinase | IC50 / Ki (nM) | Off-Target Kinase | IC50 / Ki (nM) | Fold Selectivity (Off-Target/Target) |
| [Enter Inhibitor Name] | IP6K2 | [Your Data] | [Kinase Name] | [Your Data] | [Calculated Value] |
| [Kinase Name] | [Your Data] | [Calculated Value] | |||
| [Kinase Name] | [Your Data] | [Calculated Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of an IP6K2 inhibitor against a panel of kinases.
Objective: To identify off-target kinases of an IP6K2 inhibitor.
Materials:
-
Your IP6K2 inhibitor
-
A panel of purified recombinant kinases (commercial services like Eurofins Discovery or Reaction Biology offer this)
-
Kinase-specific substrates
-
ATP ([γ-³²P]ATP or for non-radioactive methods, cold ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplates (384-well format is common)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a dilution series of your inhibitor in DMSO. The final DMSO concentration in the assay should typically be ≤1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add your inhibitor at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values for any inhibited kinases.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of your inhibitor with IP6K2 in intact cells.
Objective: To verify that the IP6K2 inhibitor binds to IP6K2 in a cellular environment.
Materials:
-
Cells expressing IP6K2
-
Your IP6K2 inhibitor
-
DMSO (vehicle control)
-
PBS
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes and a thermal cycler or heating block
-
SDS-PAGE and Western blot reagents
-
Primary antibody against IP6K2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with your inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., using liquid nitrogen and a 37°C water bath) or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Resolve equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IP6K2, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Measurement of Cellular Inositol Pyrophosphates (IP7/IP8) by PAGE
This protocol provides a method to quantify changes in cellular IP7 and IP8 levels following inhibitor treatment.
Objective: To determine the on-target efficacy of an IP6K2 inhibitor by measuring the reduction in its enzymatic products.
Materials:
-
Cells treated with your IP6K2 inhibitor or vehicle control
-
Perchloric acid (PCA)
-
Titanium dioxide (TiO₂) beads
-
Ammonium hydroxide
-
High-concentration polyacrylamide gels (e.g., 35%)
-
TBE buffer
-
Toluidine blue staining solution
-
Gel imaging system
Procedure:
-
Cell Lysis and Extraction:
-
Harvest the cells and lyse them with ice-cold 1 M PCA.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Enrichment of Inositol Phosphates:
-
Incubate the acidic supernatant with TiO₂ beads to bind the inositol phosphates.
-
Wash the beads with PCA to remove unbound material.
-
Elute the inositol phosphates from the beads with ammonium hydroxide.
-
Dry the eluate using a centrifugal evaporator.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Resuspend the dried inositol phosphates in loading buffer.
-
Run the samples on a high-percentage polyacrylamide gel in TBE buffer.
-
-
Staining and Visualization:
-
Stain the gel with Toluidine blue.
-
Destain the gel to visualize the bands corresponding to different inositol phosphate species (IP6, IP7, IP8).
-
-
Quantification:
-
Image the gel and quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the IP7/IP8 levels to IP6 or total protein content.
-
Apoptosis Assays
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Cells treated with your IP6K2 inhibitor or vehicle control in a 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with your inhibitor for the desired time.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells (typically in a 1:1 ratio with the culture medium volume).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with your IP6K2 inhibitor or vehicle control
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining:
-
Add Annexin V-FITC to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Add PI to the cell suspension just before analysis.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in experimental design and data interpretation. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Caption: IP6K2 signaling network and points of inhibitor action.
Experimental Workflows
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: Workflow for investigating cellular toxicity.
This technical support center provides a starting point for addressing common issues related to the off-target effects of IP6K2 inhibitors. For further assistance, please consult the referenced literature and consider collaborating with experts in kinase inhibitor profiling and cellular signaling.
References
- 1. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing IP6K2-IN-2 Treatment in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the duration of treatment with IP6K2-IN-2, a potent inhibitor of inositol hexakisphosphate kinase 2 (IP6K2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also referred to as compound 6 or UNC7467 in some literature) is a small molecule inhibitor of inositol hexakisphosphate kinases (IP6Ks). It shows the highest potency against IP6K2, with activity also observed against IP6K1 and to a lesser extent, IP6K3.[1][2][3] These kinases are crucial enzymes in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound is to use a range around its reported IC50 value for the target kinase. For IP6K2, the IC50 is approximately 0.58 µM.[1][3] We recommend performing a dose-response experiment starting from a concentration of at least 10-fold below the IC50 and extending to 10- to 100-fold above it (e.g., 50 nM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[6][7]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is highly dependent on the cell type, the specific downstream effect being measured, and the stability of the compound in your culture conditions. Published data on a similar compound showed significant inhibition of inositol pyrophosphate levels after a 3-hour treatment in HCT116 cells.[1] However, for longer-term effects such as apoptosis or changes in gene expression, a time-course experiment is essential. We recommend testing a range of time points, for example, 3, 6, 12, 24, and 48 hours.
Q4: What are some downstream markers I can use to assess the activity of this compound over time?
A4: IP6K2 is implicated in several cellular pathways, providing a variety of downstream markers for assessing its inhibition. These include:
-
Apoptosis: In response to cellular stress, IP6K2 can mediate p53-dependent apoptosis.[8] You can measure the phosphorylation of p53 or the expression of its downstream targets like p21.
-
Hedgehog Signaling: IP6K2 is a positive regulator of the Hedgehog signaling pathway. Inhibition of IP6K2 can lead to a decrease in the expression of downstream targets such as Gli1.
-
Mitophagy: IP6K2 has been shown to regulate mitophagy.[9] Changes in the levels of mitophagy markers like PINK1 could be monitored.
-
Inositol Pyrophosphate Levels: The most direct measure of IP6K2 inhibition is the reduction of its product, IP7. This can be measured by HPLC analysis of cells labeled with [3H]inositol.[1][10]
Data Presentation
Table 1: Inhibitory Activity of this compound against Human IP6K Isoforms
| Kinase | IC50 (µM) |
| IP6K1 | 0.86 |
| IP6K2 | 0.58 |
| IP6K3 | 3.08 |
Data derived from in vitro kinase assays.[1][3]
Table 2: Example Data from a Time-Course Experiment
This table is a template for presenting your data from a time-course experiment. Here, we use the relative expression of a hypothetical downstream target gene as the readout.
| Treatment Duration (hours) | Relative Gene Expression (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.05 |
| 3 | 0.75 | 0.08 |
| 6 | 0.52 | 0.06 |
| 12 | 0.31 | 0.04 |
| 24 | 0.25 | 0.05 |
| 48 | 0.28 | 0.07 |
Signaling Pathway and Experimental Workflow
Caption: IP6K2 signaling pathways and points of intervention.
Caption: Experimental workflow for optimizing treatment duration.
Experimental Protocol: Time-Course Analysis of this compound Activity
This protocol describes a general method for determining the optimal treatment duration of this compound in a selected cell line.
1. Materials
-
This compound (store as a concentrated stock solution in DMSO at -20°C or -80°C)
-
Cell line of interest (e.g., HCT116, known to be responsive to IP6K inhibition)[1]
-
Complete cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qPCR)
-
Multi-well plates (e.g., 6-well or 12-well)
2. Procedure
2.1. Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
2.2. Dose-Response Experiment (to confirm optimal concentration)
-
After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration.
-
Incubate for a fixed, intermediate time point (e.g., 24 hours).
-
Harvest the cells and analyze a relevant downstream marker to determine the EC50 (effective concentration) in your system.
2.3. Time-Course Experiment
-
Seed cells as described in 2.1.
-
After overnight adherence, replace the medium with fresh medium containing the predetermined optimal concentration of this compound or vehicle control.
-
Incubate the cells for a range of time points (e.g., 0, 3, 6, 12, 24, 48 hours). The '0' hour time point represents the vehicle control.
-
At each time point, harvest the cells. For adherent cells, wash with ice-cold PBS before lysis or RNA extraction.
2.4. Downstream Analysis
-
Western Blotting: Lyse cells in a buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against your target of interest (e.g., phospho-p53, total p53, Gli1).
-
Quantitative PCR (qPCR): Extract total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for your target gene (e.g., GLI1) and a housekeeping gene for normalization.
3. Data Analysis
-
Quantify the results from your downstream analysis (e.g., band intensity for Western blots, ΔΔCt for qPCR).
-
Normalize the data for the this compound treated samples to the vehicle control at each corresponding time point.
-
Plot the normalized downstream effect as a function of treatment duration to visualize the optimal time for achieving the desired biological response.
Troubleshooting Guide
Caption: Troubleshooting logic for lack of inhibitory effect.
Q5: I am not observing any effect of this compound on my cells. What should I do?
A5: There are several potential reasons for a lack of effect.[11]
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration.[6]
-
Treatment Duration: The treatment time might be too short to observe the desired downstream effect. Conduct a time-course experiment with longer incubation periods.
-
Compound Stability: this compound may be unstable in your cell culture medium over longer time points. For extended experiments, consider replenishing the medium with fresh inhibitor.
-
Cell Permeability: The compound may have poor permeability in your chosen cell line. While less common for many small molecules, this can be a factor.[11]
-
Cell Line Specificity: The signaling pathway involving IP6K2 may not be active or may be redundant in your cell line. Ensure that your cell line expresses IP6K2 and that the pathway you are investigating is functional.
Q6: I am observing significant cytotoxicity with this compound treatment. How can I mitigate this?
A6: Cytotoxicity can be a concern, especially at higher concentrations and longer treatment durations.
-
Lower the Concentration: If you are using a concentration well above the IC50, try reducing it to a level that is still effective but less toxic.
-
Reduce Treatment Duration: Determine the minimum time required to achieve the desired biological effect from your time-course experiment and use that duration for future experiments.
-
Assess Cell Health: Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to distinguish between specific inhibitory effects and general cytotoxicity.
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
A7: Inconsistent results are often due to variations in experimental conditions.[6]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Cell Confluency: Seed cells at the same density and treat them at a consistent confluency, as cell density can influence signaling pathways.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Consistent Technique: Ensure consistent pipetting and cell handling techniques throughout your experiments.
References
- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic IP6K2-IN-2
Welcome to the technical support center for IP6K2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from the batch-to-batch variability of synthetic this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported activities?
A1: this compound, also known as UNC7467 or Compound 6, is a potent inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2). It also shows activity against other IP6K isoforms. The reported half-maximal inhibitory concentrations (IC50) for this compound are:
| Target | IC50 (nM) |
| IP6K2 | 4.9 |
| IP6K1 | 8.9 |
| IP6K3 | 1320 |
Data from Zhou, et al. (2022).[1]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability of synthetic small molecules like this compound can stem from several factors during synthesis and purification. Given its benzisoxazole core structure, potential sources of variability include:
-
Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of side-products.
-
Reaction Conditions: Minor deviations in temperature, reaction time, or catalysts can alter the reaction's outcome.
-
Formation of Regioisomers: The synthesis of substituted benzisoxazoles can sometimes yield different positional isomers which may have different biological activities.
-
Residual Solvents and Reagents: Incomplete removal of solvents or unreacted reagents from the final product can affect its purity and stability.
-
Polymorphism: The final compound may exist in different crystalline forms (polymorphs) with varying solubility and stability.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve common issues encountered when using different batches of this compound.
Issue 1: Inconsistent IC50 values in biochemical assays.
Symptoms:
-
Significant differences in the measured IC50 value of this compound between different batches in an in vitro kinase assay (e.g., ADP-Glo).
-
Unexpectedly low or high potency compared to reported values.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Purity and Identity of the Compound | Verify the purity and identity of each batch using analytical methods such as HPLC, LC-MS, and NMR. Request the Certificate of Analysis (CoA) from the supplier for each new batch. |
| Compound Solubility | Ensure complete dissolution of this compound in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for precipitation. Gentle warming or sonication may aid dissolution. |
| Compound Stability | Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.[2] |
| Assay Conditions | Standardize all assay parameters, including enzyme concentration, substrate concentration, ATP concentration, and incubation times. Ensure that the ATP concentration is appropriate for the assay, as high concentrations can compete with ATP-competitive inhibitors. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and additions. |
Issue 2: Discrepancy between biochemical and cellular assay results.
Symptoms:
-
This compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay.
-
High variability in cellular assay results (e.g., cell viability, target engagement) between batches.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Permeability | The compound may have poor permeability across the cell membrane. If this is a consistent issue across batches, consider using a different cell line or permeabilization methods if appropriate for the assay. |
| Compound Stability in Culture Media | The inhibitor may be unstable or degrade in the complex environment of cell culture media. Assess compound stability in your specific media over the time course of your experiment using LC-MS. |
| Efflux by Transporters | Cells may actively pump the inhibitor out, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors, though this can introduce other experimental variables. |
| Off-Target Effects of Impurities | Impurities in a particular batch may have cytotoxic or other off-target effects that mask the specific inhibition of IP6K2. Correlate cellular activity with the purity profile of each batch. |
| Cell Health and Passage Number | Ensure that cells are healthy, within a consistent passage number range, and free from contamination. |
Issue 3: Unexpected Phenotypes or Off-Target Effects.
Symptoms:
-
Observing cellular effects that are not consistent with the known function of IP6K2.
-
Different batches of the inhibitor produce qualitatively different cellular phenotypes.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Bioactive Impurities | A specific batch may contain impurities that have their own biological activity. Analyze the impurity profile of the problematic batch and compare it to a batch that behaves as expected. |
| Inhibition of Other Kinases | While this compound is relatively selective for IP6K1/2 over IP6K3, it can inhibit other kinases at higher concentrations. Perform a broad kinase panel screen to identify potential off-target kinases. |
| Non-Specific Cytotoxicity | At high concentrations, the compound or impurities may cause general cytotoxicity. Determine the optimal concentration range for IP6K2 inhibition without significant cell death. |
Experimental Protocols
Protocol 1: In Vitro IP6K2 Kinase Assay (ADP-Glo™)
This protocol is a general guideline for measuring the activity of IP6K2 and the inhibitory effect of this compound using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human IP6K2 enzyme
-
This compound (dissolved in 100% DMSO)
-
Substrate: Inositol hexakisphosphate (IP6)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare a solution of IP6K2 enzyme in kinase buffer.
-
Prepare a solution of IP6 and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle (DMSO in kinase buffer) to the wells of the plate.
-
Add 2.5 µL of the IP6K2 enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the IP6/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is binding to IP6K2 within a cellular context.
Materials:
-
Cells expressing IP6K2
-
This compound (dissolved in 100% DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-IP6K2 and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-IP6K2 antibody.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for IP6K2 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified IP6K2 signaling pathway and the inhibitory action of this compound.
References
Mitigating cytotoxicity of IP6K2-IN-2 at high concentrations
Welcome to the technical support center for IP6K2-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxicity of this compound observed at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line when using this compound at concentrations above 10 µM. Is this expected?
A1: High concentrations of small molecule inhibitors can often lead to cytotoxicity due to off-target effects or exaggerated on-target effects.[1] IP6K2 is known to be involved in pro-apoptotic signaling pathways, so potent inhibition might lead to cellular stress and death, even as an on-target effect.[2][3][4][5][6] It is crucial to distinguish between on-target and off-target toxicity. We recommend performing a dose-response curve to determine the minimal concentration required for effective on-target inhibition while minimizing toxicity.[1][7]
Q2: How can we determine if the observed cytotoxicity is due to on-target inhibition of IP6K2 or off-target effects?
A2: Differentiating between on-target and off-target effects is a critical step in troubleshooting cytotoxicity.[7] We recommend a multi-pronged approach:
-
Conduct a Rescue Experiment: If possible, transfect your cells with a mutant version of IP6K2 that is resistant to this compound. If the cytotoxic phenotype is reversed in the presence of the inhibitor in these cells, it strongly suggests an on-target mechanism.[1]
-
Use a Structurally Unrelated IP6K2 Inhibitor: Compare the effects of this compound with another validated, structurally different IP6K2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Kinome Profiling: To identify potential off-targets, screen this compound against a broad panel of kinases.[1] This can reveal other kinases that are inhibited at concentrations causing cytotoxicity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm that this compound is engaging with IP6K2 in the cellular environment at the concentrations you are using.[1]
Q3: What are some general strategies to reduce the cytotoxicity of this compound in our in vitro experiments?
A3: Several strategies can be employed to mitigate the cytotoxicity of small molecule inhibitors:
-
Optimize Inhibitor Concentration: Use the lowest concentration of this compound that still provides the desired level of on-target activity.
-
Reduce Treatment Duration: It's possible that prolonged exposure to the inhibitor is causing cytotoxicity. Try shorter incubation times.
-
Change Formulation or Vehicle: The vehicle used to dissolve the inhibitor (e.g., DMSO) can have cytotoxic effects at higher concentrations. Ensure your vehicle control is appropriate. In some cases, specialized formulations, such as encapsulation in liposomes or complexation with cyclodextrins, can help reduce toxicity, although this is more common for in vivo applications.[8][9]
-
Use a More Selective Inhibitor: If available, consider using an alternative IP6K2 inhibitor with a better-documented selectivity profile.[1]
Troubleshooting Guide: High Cytotoxicity with this compound
This guide provides a step-by-step approach to troubleshooting and mitigating cytotoxicity.
Problem: Significant cell death observed at concentrations intended for IP6K2 inhibition.
Step 1: Confirm On-Target Potency and Cytotoxicity Threshold
Objective: To determine the therapeutic window of this compound in your specific cell model.
Experimental Workflow:
Caption: Workflow for determining the therapeutic index.
Data Interpretation:
| Therapeutic Index (TI) | Implication | Next Steps |
| High (e.g., >10) | Cytotoxicity is likely separable from on-target inhibition. The issue might be off-target effects at higher concentrations or exaggerated on-target effects. | Operate within the therapeutic window. If higher concentrations are necessary, proceed to Step 2 to investigate off-target effects. |
| Low (e.g., <10) | On-target and cytotoxic concentrations are close, suggesting the cytotoxicity may be linked to IP6K2 inhibition. | Confirm on-target engagement using CETSA. Consider if the pro-apoptotic function of IP6K2 is central to the observed toxicity.[2][4] If the effect is on-target, explore strategies to modulate downstream pathways or consider if this inhibitor is suitable for your experimental goals. |
Step 2: Investigate and Mitigate Off-Target Effects
Objective: To identify and minimize the impact of unintended molecular interactions.
Recommended Actions & Rationale:
| Action | Rationale |
| Kinome-wide Profiling | Screen this compound against a broad panel of kinases (e.g., >400) at a concentration where cytotoxicity is observed (e.g., 10 µM).[1] This will identify other kinases that are potently inhibited and could be responsible for the toxic effects. |
| Computational Analysis | Use molecular docking and binding site similarity comparisons to predict likely off-targets.[7] This can provide a theoretical basis for the results from kinome profiling and guide the selection of more selective compounds. |
| Lower Inhibitor Concentration | Based on the data from Step 1, use this compound at a concentration that is at or slightly above the EC50 for IP6K2 inhibition but below the CC50.[1] This minimizes the engagement of lower-affinity off-targets. |
| Use a More Selective Inhibitor | If kinome profiling reveals significant off-target activity, consult literature or chemical databases to find an alternative, more selective IP6K2 inhibitor for comparative studies.[1] |
| Rescue with Resistant Mutant | As mentioned in the FAQs, this is a definitive way to confirm if the phenotype is on-target.[1] If the cytotoxicity persists in cells expressing an inhibitor-resistant IP6K2 mutant, the effect is off-target. |
IP6K2 Signaling Context:
Caption: On-target vs. potential off-target effects of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to IP6K2 inside the cell. The principle is that a protein's thermal stability increases when a ligand is bound.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble IP6K2 remaining at each temperature using Western blotting with an antibody against IP6K2.
-
Analysis: In inhibitor-treated samples, a shift in the melting curve (more soluble protein at higher temperatures) compared to the vehicle control indicates target engagement.
Protocol 2: Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.
Methodology:
-
Compound Submission: Provide this compound to a commercial service that offers kinome screening.
-
Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400). The assay measures the inhibitor's ability to block the activity of each kinase at a fixed concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: Results are usually presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 to understand the potency of this compound against these kinases.
Protocol 3: Cytotoxicity Assay (using MTT)
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
References
- 1. benchchem.com [benchchem.com]
- 2. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Casein kinase-2 mediates cell survival through phosphorylation and degradation of inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP6K2 mutations as a novel mechanism of resistance to oncolytic virus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining IP6K2-IN-2 Delivery Methods for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IP6K2-IN-2. The focus is on refining delivery methods to enhance experimental efficacy. For the purpose of this guide, this compound is primarily represented by the well-characterized pan-IP6K inhibitor, TNP (N²-(m-trifluoromethyl)benzyl) N⁶-(p-nitrobenzyl)purine) .
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound (TNP).
1. Compound Solubility and Stability
-
Question: My this compound (TNP) is precipitating in my aqueous cell culture medium. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a known issue with TNP.[1][2] Here are several strategies to mitigate this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent. TNP is soluble up to 100 mM in DMSO and 25 mM in ethanol.[3]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the stock solution to aid in the dissolution of the compound.
-
Stepwise Dilution: When diluting the stock solution into your aqueous assay buffer, do so in a stepwise manner with gentle mixing to prevent immediate precipitation.
-
Vehicle Control: Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
2. Lack of Inhibitory Effect
-
Question: I am not observing the expected inhibitory effect of this compound (TNP) on my target pathway (e.g., p53 activation, Akt signaling). What are the possible reasons?
-
Answer: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The concentration of TNP may be too low. The reported IC₅₀ for IP6K2 is in the micromolar range (e.g., 2.0 µM - 4.5 µM).[4][5] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression levels and activity of IP6K2 can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of IP6K2 and that the pathway you are studying is active and sensitive to IP6K2 inhibition.
-
Treatment Duration: The inhibitor may require a sufficient pre-incubation time to enter the cells and engage with its target. An initial 2-hour treatment is a good starting point, as significant reductions in IP₇ levels have been observed within this timeframe.[6]
-
Compound Integrity: Ensure your this compound (TNP) stock has been stored correctly at +4°C to prevent degradation.[3]
-
3. Off-Target Effects and Data Interpretation
-
Question: I am observing unexpected cellular effects that may not be related to IP6K2 inhibition. How do I address potential off-target effects of TNP?
-
Answer: TNP is known to have off-target effects, most notably the inhibition of cytochrome P450 enzymes, such as CYP3A4.[5][7] This can lead to confounding results, especially in in vivo studies.
-
Use of Analogs: Consider using newer, more specific IP6K inhibitors or TNP analogs with reduced off-target activity if available.[5]
-
Control Experiments: To confirm that the observed phenotype is due to IP6K2 inhibition, consider rescue experiments. Overexpression of IP6K2 has been shown to rescue the inhibitory effects of TNP.[8]
-
Multiple Readouts: Use multiple, independent assays to confirm your findings. For example, in addition to measuring the activity of downstream signaling proteins, directly measure the levels of the IP6K2 product, IP₇, using methods like HPLC.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration for in vitro experiments with this compound (TNP)?
-
A1: A common starting concentration for in vitro cell-based assays is 10 µM.[6] However, it is highly recommended to perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific experimental setup.
-
Q2: How should I prepare this compound (TNP) for in vivo administration?
-
A2: For intraperitoneal (IP) injection in mice, TNP can be dissolved in a vehicle solution of DMSO, Tween 80, and water (in a 1:1:8 ratio).[7] A dosage of 10-20 mg/kg body weight has been used in studies.[7][9]
-
Q3: What are the known IC₅₀ values for TNP against the different IP6K isoforms?
-
A3: TNP is a pan-IP6K inhibitor with varying potency against the different isoforms. The IC₅₀ values can vary slightly depending on the assay conditions. See the table below for a summary of reported values.
-
Q4: How can I measure the direct activity of this compound (TNP) in my experiment?
-
A4: The most direct method is to measure the reduction in the product of IP6K2, which is 5-diphosphoinositol pentakisphosphate (IP₇). This can be achieved through techniques such as radiolabeling followed by High-Performance Liquid Chromatography (HPLC) analysis or by using a luciferase-based kinase assay like the ADP-Glo™ Kinase Assay to measure ATP consumption during the kinase reaction.[5][7]
Quantitative Data Summary
Table 1: In Vitro Potency of TNP and Analogs against IP6K Isoforms
| Compound | IP6K1 IC₅₀ (µM) | IP6K2 IC₅₀ (µM) | IP6K3 IC₅₀ (µM) | Reference |
| TNP | 1.0 | 2.0 | 14.7 | [10] |
| TNP | Not Specified | 4.5 | Not Specified | [5] |
| TNP Analog 9 | Not Specified | 16.8 | Not Specified | [5] |
| TNP Analog 15 | Not Specified | 24.7 | Not Specified | [5] |
| TNP Analog 20 | Not Specified | 21.8 | Not Specified | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound (TNP)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of TNP in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute the DMSO stocks into pre-warmed cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of TNP or vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 2-24 hours) at 37°C in a CO₂ incubator.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as Western blotting for phosphorylated proteins, or extraction of inositol phosphates for HPLC analysis.
-
Protocol 2: In Vivo Administration of this compound (TNP) in Mice
-
Compound Preparation:
-
Prepare the vehicle solution consisting of DMSO, Tween 80, and sterile water in a 1:1:8 ratio.
-
Dissolve TNP in the vehicle solution to achieve the desired final concentration for injection (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a solution that delivers the required dose in a 100-200 µL injection volume).
-
-
Administration:
-
Administer the prepared TNP solution or vehicle control to the mice via intraperitoneal (IP) injection.
-
-
Monitoring and Analysis:
-
Monitor the mice for any adverse effects.
-
At the desired time point post-injection, tissues can be harvested for analysis of target engagement and downstream effects.
-
Visualizations
Caption: IP6K2 Signaling Pathway and Inhibition by TNP.
Caption: General Experimental Workflow for this compound (TNP).
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Key Role of IP6K: A Novel Target for Anticancer Treatments? [mdpi.com]
- 7. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in IP6K2 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Inositol Hexakisphosphate Kinase 2 (IP6K2) inhibition assays.
Frequently Asked Questions (FAQs)
FAQ 1: My potent IP6K2 inhibitor from a biochemical assay shows significantly weaker activity in a cellular context. What could be the reason for this discrepancy?
This is a common challenge in drug discovery.[1] Several factors can contribute to the difference in potency between enzymatic and cellular assays:
-
Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations near the Michaelis-Menten constant (Km) of the kinase. However, intracellular ATP levels are substantially higher (in the millimolar range).[1] This high concentration of cellular ATP can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value and reduced apparent potency in cells.
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target, IP6K2.[2]
-
Nonspecific Protein Binding: The inhibitor might bind to other intracellular proteins, reducing the effective concentration available to engage with IP6K2.[2]
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, lowering its intracellular concentration.
-
Compound Metabolism: The inhibitor may be metabolized by cellular enzymes into less active or inactive forms.[2]
-
Compartmentalization: IP6K2, its substrates, and the inhibitor may be localized to different subcellular compartments, hindering their interaction.[2]
FAQ 2: I am observing a high background signal in my luminescence-based kinase assay (e.g., ADP-Glo). What are the potential causes and solutions?
High background in luminescence-based assays can obscure the signal from kinase activity, making it difficult to accurately determine inhibitor potency. Potential causes include:
-
Contaminated Reagents: ATP contamination in the kinase or substrate preparation can lead to a high background signal.
-
Intrinsic ATPase Activity: Some kinase preparations may have inherent ATPase activity, leading to ATP depletion that is not dependent on substrate phosphorylation.[3]
-
Compound Interference: The test compound itself might interfere with the luciferase enzyme used in the detection step.
-
Assay Conditions: Suboptimal concentrations of enzyme, substrate, or ATP can contribute to a high background.
Troubleshooting Steps:
-
Run Controls: Include "no enzyme" and "no substrate" controls to identify the source of the background signal.
-
Check Reagent Purity: Use high-purity ATP and ensure kinase and substrate preparations are free of contaminating ATP.
-
Optimize Enzyme Concentration: Titrate the kinase concentration to find the optimal level that gives a robust signal without excessive background.
-
Counter-screen for Luciferase Inhibition: Test your compounds in a separate assay to check for direct inhibition of the luciferase enzyme.
FAQ 3: My inhibitor appears to be non-selective and hits other kinases. How can I assess and improve the selectivity of my IP6K2 inhibitor?
Many kinase inhibitors exhibit off-target effects due to the conserved nature of the ATP-binding pocket.[4]
-
Kinome Profiling: The most comprehensive way to assess selectivity is to screen your inhibitor against a large panel of kinases. Services like Eurofins Discovery's KinaseProfiler™ can provide a broad assessment of off-target activities.[5]
-
Isoform Selectivity: Test your inhibitor against the other IP6K isoforms, IP6K1 and IP6K3, to determine its selectivity within the same kinase family.[6][7]
-
Structural Analysis: If the crystal structure of IP6K2 is available, you can use molecular modeling to understand how your inhibitor binds and identify opportunities to modify its structure to improve selectivity by exploiting differences in the amino acid residues lining the ATP-binding pocket of other kinases.[8]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and test the analogs for activity against IP6K2 and a panel of off-target kinases. This can help identify chemical moieties that contribute to potency and those that cause off-target effects.
FAQ 4: I am seeing inconsistent or irreproducible results in my cell-based assays. What are some common sources of variability?
Inconsistent results in cellular assays can arise from various experimental factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Inconsistent cell seeding density can lead to variability in cell number at the time of treatment and analysis.[1]
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of the test compound.[1] To minimize this, avoid using the outer wells or fill them with sterile media or PBS.
-
Compound Solubility and Stability: Poor solubility can lead to precipitation of the compound in the assay medium, resulting in an inaccurate concentration.[1] Compounds may also be unstable in aqueous media over the course of the experiment.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[1]
Troubleshooting Guides
Guide 1: Interpreting Unexpected IC50 Values
Problem: The IC50 value for your IP6K2 inhibitor is significantly different from published values, or you observe a very shallow or steep dose-response curve.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | Verify that the concentrations of IP6K2, IP6, and ATP are at their respective Km values if you are performing a standard enzymatic assay.[6] Ensure the reaction time and temperature are consistent with established protocols. |
| Compound Instability | Assess the stability of your compound in the assay buffer over the course of the experiment using methods like HPLC or LC-MS.[1] |
| Promiscuous Inhibition | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[9] Include a detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregate formation. |
| ATP Competition | If using an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration.[10] Report the ATP concentration used in your assay. |
| Incorrect Data Analysis | Ensure you are using an appropriate curve-fitting model (e.g., four-parameter logistic regression) to calculate the IC50. |
Guide 2: Addressing False Positives and False Negatives in High-Throughput Screening (HTS)
Problem: Your HTS campaign for IP6K2 inhibitors has a high hit rate of potential false positives, or you are concerned about missing true hits (false negatives).
| Issue | Potential Cause | Mitigation Strategy |
| False Positives | Compound Aggregation: As mentioned above, compounds can form aggregates that inhibit enzymes non-specifically.[9] | Add a non-ionic detergent to the assay buffer. Perform secondary screens to confirm hits and eliminate promiscuous inhibitors. |
| Assay Interference: Compounds may interfere with the detection method (e.g., quenching fluorescence, inhibiting luciferase). | Run counter-screens to identify compounds that interfere with the assay technology itself. | |
| Reactive Compounds: Some chemical moieties can react covalently and non-specifically with the enzyme. | Use computational filters to remove known reactive groups from your screening library. | |
| False Negatives | Low Compound Concentration: The screening concentration may be too low to detect weakly potent but valuable hits. | If feasible, screen at multiple concentrations. |
| Poor Solubility: Compounds may precipitate out of solution at the screening concentration. | Visually inspect assay plates for precipitation. Use solvents like DMSO to improve solubility, ensuring the final concentration does not affect the assay.[1] | |
| Insufficient Assay Sensitivity: The assay may not be sensitive enough to detect modest levels of inhibition. | Optimize the assay to have a good signal-to-background ratio and a Z' factor > 0.5. |
Quantitative Data Summary
Table 1: Potency of Selected IP6K Inhibitors
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| TNP | IP6K1 | 1.0 | Enzyme-coupled colorimetric | [2] |
| IP6K2 | 2.0 | Enzyme-coupled colorimetric | [2] | |
| IP6K3 | 14.7 | Enzyme-coupled colorimetric | [2] | |
| Myricetin | IP6K2 | 23.41 ± 1.10 | ADP-Glo | [9] |
| IP6K3 | 4.93 ± 1.14 | ADP-Glo | [9] | |
| 6-Hydroxy-DL-Dopa | IP6K2 | 1.66 ± 1.06 | ADP-Glo | [9] |
| IP6K3 | 11.10 ± 1.13 | ADP-Glo | [9] |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IP6K2 Inhibition
This protocol is adapted from established methods for measuring IP6K activity.[9]
Materials:
-
Recombinant human IP6K2 enzyme
-
Inositol hexakisphosphate (IP6) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a reaction mix containing assay buffer, 7.5 nM IP6K2, and 100 µM IP6.
-
Add 5 µL of the reaction mix to each well of the 384-well plate.
-
Add 50 nL of test compound at various concentrations (or DMSO for controls) to the wells.
-
Initiate the kinase reaction by adding 5 µL of 1 mM ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target, IP6K2, within a cellular environment.[11][12]
Materials:
-
Cells expressing IP6K2 (e.g., HCT116)
-
Test compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blotting or ELISA reagents for IP6K2 detection
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble IP6K2 using Western blotting or ELISA.
-
Plot the amount of soluble IP6K2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IP6K2 signaling pathways in apoptosis, autophagy, and Hedgehog signaling.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP6K structure and the molecular determinants of catalytic specificity in an inositol phosphate kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of IP6K2-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the inositol hexakisphosphate kinase 2 (IP6K2) inhibitor, IP6K2-IN-2. Our goal is to provide actionable strategies to improve its selectivity and guide the development of more specific chemical probes.
Frequently Asked Questions (FAQs)
Q1: What is IP6K2 and why is its selective inhibition important?
Inositol hexakisphosphate kinase 2 (IP6K2) is one of three isoforms of inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3) that catalyze the phosphorylation of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1] IP7 is a crucial signaling molecule involved in a multitude of cellular processes, including apoptosis, energy metabolism, and signal transduction.[1] Each IP6K isoform exhibits distinct subcellular localizations and non-redundant biological functions. For instance, IP6K1 is implicated in insulin secretion, while IP6K2 is linked to apoptosis and cancer metastasis.[2][3] Given these distinct roles, achieving isoform-selective inhibition is critical to dissecting the specific functions of IP6K2 and to develop targeted therapeutics with minimal off-target effects.
Q2: What are the known off-targets of IP6K inhibitors?
The primary off-targets for many IP6K inhibitors are the other IP6K isoforms, IP6K1 and IP6K3, due to the high homology in their ATP-binding sites.[4] Additionally, depending on the inhibitor's scaffold, off-target effects on other protein kinases and enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, have been reported for some pan-IP6K inhibitors like TNP.[3] For example, the pan-IP6K inhibitor TNP has been shown to inhibit CYP3A4.
Q3: What are the general strategies to improve the selectivity of a kinase inhibitor?
Several medicinal chemistry strategies can be employed to enhance the selectivity of kinase inhibitors:
-
Structure-Guided Design: Utilizing the crystal structure of the target kinase to design inhibitors that exploit unique features of the active site or adjacent pockets.
-
Exploiting Subtle Structural Differences: Targeting non-conserved amino acid residues within the ATP-binding pocket or in allosteric sites can confer selectivity. The gatekeeper residue is a common target for achieving selectivity among kinases.[5]
-
Allosteric Inhibition: Developing inhibitors that bind to sites other than the highly conserved ATP-binding pocket can lead to greater selectivity.[5]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-conserved cysteine residue near the active site can provide high potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and evaluating the impact on potency and selectivity to identify key molecular features driving specificity.
Troubleshooting Guide: Enhancing this compound Selectivity
This guide addresses common issues researchers face when this compound shows insufficient selectivity in their experimental models.
Problem 1: My results suggest this compound is hitting other IP6K isoforms (IP6K1 or IP6K3).
-
Possible Cause: The inhibitor may have a similar affinity for the ATP-binding sites of all three IP6K isoforms.
-
Solution 1: Structure-Activity Relationship (SAR) Guided Modification. Analyze the SAR of your inhibitor series. For example, in a series of benzoisoxazole-based IP6K inhibitors, modifications at the R2 position of a phenyl ring dramatically influenced isoform selectivity. Substituting a methyl group decreased activity against IP6K2, while a trifluoromethoxy group enhanced selectivity for IP6K1 over IP6K3.[6] Consider synthesizing and testing analogs of this compound with modifications aimed at exploiting subtle differences between the IP6K isoforms.
-
Solution 2: Exploit Differences in Substrate Binding Pockets. The crystal structure of an IP6K has revealed that two key structural elements, an α-helical pair and a rare 3(10) helix, form the substrate-binding pocket.[7] Design modifications to this compound that could interact with isoform-specific residues within or near this pocket.
Problem 2: I am observing unexpected phenotypes in my cellular assays, suggesting off-target effects on other kinases.
-
Possible Cause: this compound may be inhibiting other protein kinases with similar ATP-binding sites.
-
Solution 1: Broad Kinase Selectivity Profiling. It is essential to profile this compound against a broad panel of kinases to identify potential off-targets. Commercial services like KINOMEscan or in-house kinase panels can provide a comprehensive selectivity profile.
-
Solution 2: Structure-Based Design to Avoid Off-Targets. Once off-targets are identified, use their structural information to guide modifications to this compound that will reduce binding to these unintended targets while maintaining affinity for IP6K2. For instance, introducing bulky substituents that create steric hindrance in the active site of off-target kinases but are accommodated by IP6K2 can be an effective strategy.
Problem 3: I am unsure if this compound is engaging IP6K2 in my cellular model.
-
Possible Cause: Poor cell permeability, rapid metabolism, or efflux of the inhibitor can lead to a lack of target engagement in a cellular context.
-
Solution: Cellular Target Engagement Assays. Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to and stabilizing IP6K2 inside the cell. A positive thermal shift indicates target engagement.
Quantitative Data Summary
The following tables summarize the inhibitory activities of several published IP6K inhibitors, which can serve as a reference for desired selectivity profiles.
Table 1: Isoform Selectivity of Published IP6K Inhibitors
| Inhibitor | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) | Reference |
| UNC7467 (Compound 20) | 8.9 | 4.9 | 1320 | [8] |
| SC-919 (LI-2124) | <5.2 | <3.8 | 0.65 | [9] |
| Compound 20s (flavonoid-based) | - | 550 | - | |
| Compound 24 (IP6K1 selective) | 280 (Ki) | 7,100 (Ki) | 14,000 (Ki) | [4] |
| TNP (pan-inhibitor) | - | - | - |
Note: IC50 and Ki values are not directly comparable but both indicate inhibitory potency.
Experimental Protocols
1. ADP-Glo™ Kinase Assay for IP6K Activity
This assay quantifies ADP produced during a kinase reaction. The amount of ADP is converted to ATP, which is then used to generate a luminescent signal.
-
Materials: Recombinant human IP6K1, IP6K2, or IP6K3; assay buffer (e.g., 20 mM HEPES pH 7.4, 6 mM MgCl2, 1 mM DTT, 0.01% Tween 20); ATP; Inositol Hexakisphosphate (IP6); test inhibitor (e.g., this compound); ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Co-incubate the recombinant human IP6K enzyme (e.g., 12 nM for IP6K2) with the test inhibitor in the assay buffer.
-
Initiate the kinase reaction by adding ATP and IP6 to final concentrations of 15 µM and 50 µM, respectively.
-
Incubate for 2 hours at room temperature (22-26 °C).
-
Perform the ADP-Glo™ kinase assay according to the manufacturer's instructions to determine the amount of ADP produced.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Determine IC50 values by fitting the dose-response data to a suitable equation.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Materials: Cell line expressing IP6K2; test inhibitor (this compound); cell lysis buffer; equipment for heating cell lysates and for protein quantification (e.g., Western blotting apparatus).
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble IP6K2 in the supernatant by Western blotting using an IP6K2-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. KiNativ™ Kinase Profiling
This is a chemical proteomics approach to profile the selectivity of kinase inhibitors directly in cell or tissue lysates.
-
Principle: This method uses ATP- and ADP-biotin probes that covalently label a conserved lysine in the ATP-binding site of active kinases. The extent of labeling is quantified by mass spectrometry. An inhibitor will compete with the probe for binding to its target kinases, leading to a reduction in labeling.
-
Workflow:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with different concentrations of the test inhibitor (this compound).
-
Add the ATP/ADP-biotin probe to the treated lysates.
-
Digest the proteins into peptides.
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
The reduction in the signal for a particular kinase in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
Visualizations
Caption: Simplified IP6K2 signaling pathway and the inhibitory action of this compound.
Caption: Iterative workflow for enhancing the selectivity of this compound.
References
- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Key Role of IP6K: A Novel Target for Anticancer Treatments? | MDPI [mdpi.com]
- 4. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
- 6. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP6K structure and the molecular determinants of catalytic specificity in an inositol phosphate kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
How to control for confounding factors in IP6K2-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding factors in experiments involving the inositol hexakisphosphate kinase 2 (IP6K2) inhibitor, IP6K2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is IP6K2 and what is its role in cellular signaling?
Inositol hexakisphosphate kinase 2 (IP6K2) is an enzyme that synthesizes inositol pyrophosphates, specifically converting inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7).[1][2] IP7 is a crucial signaling molecule involved in a multitude of cellular processes, including apoptosis (programmed cell death), energy metabolism, stress responses, and regulation of the Hedgehog signaling pathway.[1][3] IP6K2 is active in both the cytoplasm and the nucleus and has been implicated in cell growth regulation, apoptosis, and developmental processes.[2][3]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to bind to the active site of the IP6K2 enzyme, preventing it from phosphorylating its substrate, IP6.[1] By inhibiting IP6K2, this compound reduces the cellular levels of IP7, thereby modulating the signaling pathways that IP7 controls.[1] This can influence various cellular functions and is a potential therapeutic strategy for diseases where IP6K2 activity is dysregulated, such as certain cancers and metabolic disorders.[1]
Q3: What are the common confounding factors in experiments with kinase inhibitors like this compound?
The most common confounding factors in kinase inhibitor experiments include:
-
Off-target effects: The inhibitor may bind to and affect the activity of other kinases or proteins besides IP6K2.
-
Lack of target engagement: The inhibitor may not effectively reach and bind to IP6K2 within the cell at the concentrations used.
-
Cell line-specific effects: The cellular context, including the expression levels of IP6K2 and compensatory signaling pathways, can influence the inhibitor's effect.
-
Non-specific compound activity: The compound itself might cause cellular effects independent of its intended inhibitory activity.
-
Experimental variability: Inconsistent experimental conditions can lead to unreliable results.
Troubleshooting Guides
Issue 1: How can I be sure that the observed phenotype is due to the inhibition of IP6K2 and not off-target effects?
Solution: A multi-pronged approach is essential to validate that the observed effects are on-target. This involves biochemical profiling, cellular target engagement assays, and the use of appropriate controls.
Experimental Protocols:
-
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay). [4][5]
-
Objective: To determine the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service or an in-house panel of purified kinases.
-
Perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based assays) in the presence of a fixed concentration of this compound (e.g., 1 µM).[2][5]
-
For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.[4]
-
-
Interpretation: A highly selective inhibitor will show a significantly lower IC50 for IP6K2 compared to other kinases.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement.
-
Objective: To confirm that this compound binds to IP6K2 in intact cells.
-
Methodology:
-
Treat cells with either vehicle control or this compound.
-
Heat the cell lysates or intact cells across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble IP6K2 at each temperature by Western blotting.
-
-
Interpretation: Binding of this compound will stabilize the IP6K2 protein, resulting in a shift of its melting curve to a higher temperature.
-
-
Protocol 3: Using a Structurally Similar Inactive Control.
-
Objective: To control for non-specific effects of the compound scaffold.
-
Methodology:
-
Synthesize or obtain a close structural analog of this compound that is designed to be inactive against IP6K2. This can often be achieved by modifying a key binding motif.[6]
-
Perform parallel experiments with the active inhibitor and the inactive control at the same concentrations.
-
-
Interpretation: A true on-target effect will be observed with this compound but not with the inactive control.
-
Data Presentation:
Table 1: Comparison of Assays to Determine Inhibitor Selectivity
| Assay Type | Principle | Pros | Cons |
| Biochemical Kinase Profiling | Measures direct inhibition of a panel of purified kinases.[3][4] | High confidence in target identification; quantitative IC50 values.[4] | Does not reflect cellular context (e.g., permeability, off-target effects in cells). |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells or lysates. | Confirms target engagement in a cellular environment. | Indirect measure of binding; can be lower throughput. |
| NanoBRET™ Target Engagement Assay | Measures inhibitor binding to a NanoLuc®-tagged kinase in live cells via bioluminescence resonance energy transfer.[7][8] | Quantitative measurement of affinity in live cells; high-throughput compatible.[8] | Requires expression of a fusion protein.[7] |
| Cellular Phosphorylation Assay | Measures the phosphorylation of a known downstream substrate of the target kinase.[7] | Confirms functional inhibition of the kinase in a cellular pathway.[7] | Requires a known and measurable downstream substrate.[7] |
Issue 2: My results with this compound are inconsistent across different experiments or cell lines.
Solution: Inconsistency can arise from experimental variability and cell line-specific differences. Standardizing protocols and characterizing the cellular context are crucial.
Experimental Protocols:
-
Protocol 4: Standardized Cell Viability Assay (e.g., MTT or CellTiter-Glo®).
-
Objective: To obtain reproducible IC50 values for this compound.
-
Methodology:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat with a serial dilution of this compound for a fixed duration (e.g., 72 hours).
-
Measure cell viability using a standardized assay according to the manufacturer's protocol.
-
Calculate IC50 values using a consistent data analysis method.[9]
-
-
Interpretation: Consistent IC50 values across replicate experiments indicate good reproducibility. Variations in IC50 values across different cell lines can suggest differences in target dependency or off-target effects.[10][11]
-
-
Protocol 5: Characterization of IP6K2 Expression and Pathway Activity.
-
Objective: To understand the cellular context of IP6K2 signaling in the cell lines being used.
-
Methodology:
-
Measure IP6K2 protein expression levels in different cell lines by Western blotting.
-
Assess the basal level of IP7 in different cell lines using a suitable assay.
-
Analyze the expression of key proteins in pathways known to be regulated by IP6K2 (e.g., Hedgehog signaling components).[3]
-
-
Interpretation: Differences in IP6K2 expression or basal pathway activity can explain varying responses to this compound.
-
Data Presentation:
Table 2: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IP6K2 Expression (relative to control) | IC50 (µM) |
| HCT116 | Colon Cancer | 1.2 | 5.2 |
| A549 | Lung Cancer | 0.8 | 12.5 |
| MCF7 | Breast Cancer | 1.5 | 3.8 |
| PC-3 | Prostate Cancer | 0.5 | 25.1 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Simplified IP6K2 signaling in the Hedgehog pathway.
Caption: Workflow for controlling confounding factors.
Caption: Logical relationship of confounding factors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving the reproducibility of experiments using IP6K2-IN-2
Disclaimer: The inhibitor "IP6K2-IN-2" is not widely documented in publicly available scientific literature. This guide has been developed using information from known IP6K2 inhibitors, such as TNP (N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine), as a proxy. The troubleshooting advice and protocols provided should be adapted based on the specific empirical data for this compound.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound in their experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. I am seeing inconsistent or no inhibitory effect of this compound in my cell-based assays. | Inhibitor Precipitation: IP6K2 inhibitors like TNP have poor aqueous solubility. The compound may be precipitating out of the cell culture medium. | - Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[1][2]- When diluting into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.- Visually inspect the medium for any signs of precipitation after adding the inhibitor.- Consider a brief sonication of the stock solution before dilution. |
| Inhibitor Degradation: The inhibitor may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). | - Prepare fresh dilutions of the inhibitor from the stock solution for each experiment.- Store the stock solution at -20°C or -80°C and protect it from light.[1]- For long-term experiments, consider replenishing the inhibitor in the medium. | |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Consult published IC50 values for similar IP6K2 inhibitors as a starting point (see data tables below). | |
| Cell Line Specificity: The expression and activity of IP6K2 can vary between different cell lines, affecting the inhibitor's efficacy. | - Confirm the expression of IP6K2 in your cell line of interest using techniques like Western blotting or qPCR.- Consider using a cell line known to have high IP6K2 expression for initial validation experiments. | |
| 2. My cells are showing high levels of toxicity or off-target effects. | High Inhibitor Concentration: Excessive concentrations can lead to non-specific effects. | - Lower the concentration of this compound. Refer to dose-response data to find a concentration that is effective without being overly toxic. |
| Off-Target Inhibition: Some IP6K inhibitors are known to have off-target effects on other kinases (e.g., IP3K) or enzymes (e.g., CYP450).[3][4][5][6] | - Review the literature for known off-target effects of the inhibitor class.- Use the lowest effective concentration to minimize off-target activity.- Consider using a secondary, structurally different IP6K2 inhibitor to confirm that the observed phenotype is due to IP6K2 inhibition. | |
| Solvent Toxicity: The organic solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. | - Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically below 0.5% for DMSO).- Include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in all experiments. | |
| 3. I am having difficulty dissolving this compound. | Poor Solubility: As a hydrophobic small molecule, this compound likely has low solubility in aqueous solutions. | - Use an appropriate organic solvent for the initial stock solution. For TNP, solubility is high in DMSO (up to 100 mM) and ethanol (up to 25 mM).[1][2]- To prepare working solutions in aqueous buffers like PBS, first dissolve the compound in DMSO and then dilute with the buffer. Be aware that the solubility in a 1:3 DMSO:PBS solution is significantly lower (around 0.25 mg/ml for TNP).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2). IP6K2 is an enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to generate diphosphoinositol pentakisphosphate (IP7), a high-energy signaling molecule.[7][8] By inhibiting IP6K2, this compound reduces the cellular levels of IP7.[8] This modulation of inositol pyrophosphate signaling affects various downstream pathways, including those involved in apoptosis, cell cycle regulation, and energy metabolism.[7][9][10]
Q2: How should I store this compound?
A2: As a solid, this compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions prepared in organic solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of the inhibitor are generally not recommended for storage for more than a day.[1]
Q3: What are the known downstream effects of inhibiting IP6K2?
A3: Inhibition of IP6K2 has been shown to have several downstream effects, including:
-
Induction of Apoptosis: In some cancer cell lines, inhibiting IP6K2 can promote programmed cell death.[8] IP6K2 is required for p53-mediated apoptosis.[10]
-
Modulation of Hedgehog Signaling: IP6K2 acts as a positive regulator of the Hedgehog (Hh) signaling pathway. Inhibition of IP6K2 can therefore disrupt Hh-dependent processes.[11][12]
-
Regulation of Mitophagy: IP6K2 is involved in the attenuation of PINK1-mediated mitophagy. Loss of IP6K2 function can lead to increased mitophagy.[7][13][14]
-
Alteration of Cellular Energy Metabolism: IP6K2 plays a role in cellular energy dynamics, and its inhibition can affect ATP levels and mitochondrial function.
Q4: Is this compound specific for the IP6K2 isoform?
A4: The isoform selectivity of this compound is not documented. Many known IP6K inhibitors, such as TNP, are pan-inhibitors, meaning they inhibit all three IP6K isoforms (IP6K1, IP6K2, and IP6K3) with varying potencies.[3] It is crucial to empirically determine the selectivity of this compound if isoform-specific effects are being investigated.
Quantitative Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) for various IP6K inhibitors. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: IC50 Values of IP6K Inhibitors against IP6K Isoforms
| Inhibitor | IP6K1 IC50 | IP6K2 IC50 | IP6K3 IC50 | Reference |
| TNP | 1.0 µM | 2.0 µM | 14.7 µM | [3] |
| TNP | 0.47 µM (pan-IP6K) | - | - | |
| Compound 9 (TNP analog) | - | 16.8 µM | - | [4] |
| Compound 20 (Novel Inhibitor) | 8.9 nM | 4.9 nM | 1323 nM | [3] |
| LI-2124 | 2.5 nM | 3 nM | - | [15] |
| LI-2242 | 31 nM | 42 nM | - | [15] |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Values from different studies may not be directly comparable.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
-
Inhibitor Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the inhibitor in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO but no inhibitor.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 2, 6, 24, 48 hours). The optimal incubation time will depend on the specific assay and the biological question being addressed. For example, a 2-hour incubation with 10 µM TNP has been shown to decrease IP7 levels by 90% in cell culture.
-
-
Downstream Analysis:
-
After incubation, proceed with your desired downstream analysis, such as:
-
Cell Viability/Apoptosis Assay: (e.g., MTT, Annexin V/PI staining).
-
Western Blotting: To analyze changes in protein expression or phosphorylation in relevant signaling pathways (e.g., p53, Akt, PINK1).
-
qPCR: To measure changes in the expression of target genes (e.g., Hedgehog pathway targets like Gli1).
-
Inositol Phosphate Profiling: Using HPLC to directly measure the levels of IP6, IP7, and IP8.
-
-
Signaling Pathways and Experimental Workflows
Diagram 1: IP6K2 in the Inositol Pyrophosphate Pathway
Caption: IP6K2 catalyzes the conversion of IP6 to the signaling molecule IP7.
Diagram 2: Role of IP6K2 in p53-Mediated Apoptosis
Caption: IP6K2 modulates p53 function to favor apoptosis over cell cycle arrest.
Diagram 3: IP6K2 in the Hedgehog Signaling Pathway
Caption: IP6K2 is a positive regulator of the Hedgehog signaling pathway.
Diagram 4: Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for testing the effects of this compound on cultured cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. wikicrow.ai [wikicrow.ai]
- 10. p53-mediated apoptosis requires inositol hexakisphosphate kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
- 15. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of IP6K2-IN-2 and Other Inositol Hexakisphosphate Kinase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of IP6K2-IN-2 with other known inhibitors of Inositol Hexakisphosphate Kinase 2 (IP6K2). The data presented is compiled from various experimental studies to offer an objective overview for researchers in drug discovery and cellular signaling.
Introduction to IP6K2 and its Inhibitors
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to 5-diphosphoinositol pentakisphosphate (5-IP7). This reaction plays a crucial role in a multitude of cellular processes, including apoptosis, DNA repair, and vesicle trafficking. Consequently, the development of potent and selective IP6K2 inhibitors is a significant area of research for potential therapeutic interventions in various diseases, including cancer and metabolic disorders. This guide focuses on the comparative potency of several small molecule inhibitors targeting IP6K2.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable IP6K inhibitors against the three isoforms of IP6K (IP6K1, IP6K2, and IP6K3). Lower IC50 values indicate higher potency.
| Inhibitor | IP6K1 IC50 (µM) | IP6K2 IC50 (µM) | IP6K3 IC50 (µM) | Reference |
| This compound (Compound 6) | 0.86 | 0.58 | 3.08 | [1] |
| TNP | 0.75 | 20 | 15 | [1] |
| 1.0 | 2.0 | 14.7 | [1] | |
| - | 4.5 | - | [2] | |
| UNC7467 (Compound 20) | 0.0089 | 0.0049 | 1.32 | [1][3][4][5] |
| Quercetin | - | 3.31 | - | [6] |
| - | 0.70 | - | [6] | |
| Compound 20s | 2.87 | 0.55 | 3.56 | [6][7] |
Note: Variations in IC50 values for the same compound can be attributed to different experimental conditions, such as enzyme and ATP concentrations.
Experimental Protocols for Potency Determination
The potency of the cited IP6K2 inhibitors was primarily determined using two established methods: the ADP-Glo™ Kinase Assay and High-Performance Liquid Chromatography (HPLC)-based assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Steps:
-
Kinase Reaction: Recombinant IP6K enzyme is incubated with its substrates, IP6 and ATP, in a suitable reaction buffer. The inhibitor of interest is added at varying concentrations.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a luminometer. The signal intensity is inversely proportional to the inhibitor's potency.
HPLC-Based Assay
This method directly measures the formation of the product, 5-IP7, from the substrate, IP6, often using radiolabeled substrates.
Workflow:
Caption: HPLC-Based IP6K Assay Workflow.
Detailed Steps:
-
Kinase Reaction: The kinase reaction is performed using a radiolabeled substrate, such as [3H]IP6.
-
Separation: The reaction is stopped, and the mixture of inositol phosphates is separated using high-performance liquid chromatography (HPLC) with a strong anion exchange (SAX) column.
-
Detection and Quantification: The amount of radiolabeled product ([3H]5-IP7) is quantified using a scintillation counter or other appropriate detector. The reduction in product formation in the presence of the inhibitor is used to determine its IC50 value.[1]
IP6K2 Signaling Pathway
IP6K2 is a central node in a complex signaling network. It is subject to upstream regulation and its product, 5-IP7, influences a variety of downstream cellular processes.
Caption: Simplified IP6K2 Signaling Pathway.
Pathway Description:
-
Upstream Regulation: IP6K2 activity can be influenced by cellular stress signals and regulated by other kinases such as Casein Kinase 2 (CK2).
-
Catalytic Function: The primary role of IP6K2 is to phosphorylate IP6 to 5-IP7, utilizing ATP in the process.
-
Downstream Signaling: The product, 5-IP7, acts as a signaling molecule that modulates various downstream pathways. It is involved in the induction of apoptosis and plays a role in the Hedgehog signaling pathway.[8] IP6K2 also interacts with other proteins, such as TNF receptor-associated factor 2 (TRAF2) and the tumor suppressor LKB1, to regulate cellular processes. Furthermore, 5-IP7 can influence the activity of the tumor suppressor p53.[9]
Conclusion
This guide provides a comparative analysis of the potency of this compound and other known IP6K2 inhibitors. The data indicates that UNC7467 is a highly potent pan-IP6K inhibitor with nanomolar efficacy against IP6K1 and IP6K2. This compound and compound 20s demonstrate potent and somewhat selective inhibition of IP6K2 in the sub-micromolar range. In contrast, TNP and quercetin exhibit lower potency. The choice of inhibitor for research purposes will depend on the desired potency and isoform selectivity. The provided experimental protocols and signaling pathway information offer a foundational understanding for further investigation into the roles of IP6K2 in health and disease.
References
- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of IP6K2-IN-2 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the kinase specificity of IP6K2-IN-2, a known inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2). Understanding the selectivity of a kinase inhibitor is paramount for its development as a specific chemical probe or therapeutic agent. This document outlines the available inhibitory data for this compound against its immediate kinase family, details the experimental protocols for assessing kinase activity, and presents relevant signaling pathways and experimental workflows.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized against the three isoforms of the inositol hexakisphosphate kinase family (IP6K1, IP6K2, and IP6K3). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these kinases.
| Kinase | IC50 (µM) |
| IP6K2 | 0.58 |
| IP6K1 | 0.86 |
| IP6K3 | 3.08 |
Data sourced from publicly available information.
Broader Kinase Specificity Profile of this compound
A comprehensive evaluation of a kinase inhibitor's specificity requires screening against a broad panel of protein kinases, often referred to as a kinome scan. This is crucial to identify potential off-target effects that could lead to unforeseen biological activities or toxicity.
As of the latest available information, a broad-panel kinase screening profile for this compound is not publicly available.
To illustrate how such data would be presented, the following is an example of a selectivity profile for a hypothetical kinase inhibitor. This typically involves testing the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large number of kinases and reporting the percent inhibition.
Example Kinase Selectivity Profile (Hypothetical Data)
| Kinase Family | Kinase | % Inhibition @ 1 µM |
| IP6K | IP6K2 | 95% |
| IP6K1 | 80% | |
| IP6K3 | 45% | |
| Other Kinase | Kinase A | <10% |
| Kinase B | <5% | |
| Kinase C | 15% | |
| ... | ... |
Experimental Protocols
The following are detailed methodologies for two common non-radioactive kinase assays used to determine the potency and selectivity of kinase inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Recombinant Kinase (e.g., IP6K2)
-
Kinase Substrate (e.g., Inositol Hexakisphosphate - IP6)
-
ATP
-
Test Inhibitor (e.g., this compound)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the kinase solution and 2.5 µL of the inhibitor solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a fluorescence-based method to measure kinase activity. It relies on the FRET between a terbium-labeled anti-phosphosubstrate antibody (donor) and a fluorescein-labeled substrate (acceptor).
Materials:
-
LanthaScreen™ TR-FRET Kinase Assay components (Thermo Fisher Scientific), including:
-
Terbium-labeled anti-phosphosubstrate antibody
-
Fluorescein-labeled kinase substrate
-
-
Recombinant Kinase
-
ATP
-
Test Inhibitor
-
Kinase Reaction Buffer
-
EDTA solution (to stop the reaction)
-
Black, low-volume 384-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate by combining the kinase, fluorescein-labeled substrate, ATP, and the test inhibitor in the kinase reaction buffer. The typical reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after excitation at approximately 340 nm.
-
The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is calculated. An increase in this ratio corresponds to an increase in substrate phosphorylation.
-
IC50 values are calculated by plotting the TR-FRET ratio against the inhibitor concentration.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Specificity Screening```dot
Caption: IP6K2's role in the p53-mediated apoptotic pathway.
Navigating the Landscape of IP6K2 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeting of inositol hexakisphosphate kinase 2 (IP6K2) presents a compelling avenue for therapeutic intervention in oncology and beyond. This guide provides a comparative analysis of known IP6K2 inhibitors, their observed effects across various cell lines, and the experimental frameworks used for their validation. While specific data for a compound designated "IP6K2-IN-2" is not publicly available in the reviewed literature, this guide will focus on a cross-validation of the effects of well-characterized inhibitors, offering a benchmark for future studies.
The Role of IP6K2: A Critical Node in Cellular Signaling
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, such as 5-IP7.[1][2][3] These molecules act as critical cellular messengers, modulating a diverse array of processes including apoptosis, cell growth, and stress responses.[1][2][3] Notably, IP6K2 has been implicated as a pro-apoptotic factor, sensitizing cancer cells to various stressors and chemotherapeutic agents.[4][5][6][7] Its inhibition is therefore a strategy of significant interest for modulating cell fate.
Comparative Analysis of IP6K2 Inhibitors
While the specific inhibitor "this compound" remains elusive in the current body of scientific literature, several other small molecules have been identified and characterized for their ability to inhibit IP6K2. This section provides a comparative overview of their performance.
| Inhibitor | Chemical Class | IC50 (IP6K2) | Cell Lines Tested | Observed Effects | Reference |
| TNP (N2-(m-trifluoromethyl)benzyl)N6-(p-nitrobenzyl)purine) | Purine analog | ~2.0 µM | MIN6, HEK293, HeLa, OVCAR-3, HL60 | Inhibition of insulin release, reduction of IP7/IP8 levels, induction of fragmented vacuole phenotype in yeast.[8][9] | [8][9] |
| Quercetin | Flavonoid | 3.31 µM | Not specified in detail for IP6K2 inhibition | General kinase inhibitory activity. | [10] |
| Compound 20s | Flavonoid-based | 0.55 µM | Not specified in detail for IP6K2 inhibition | Potent and selective inhibition of IP6K2 over IP6K1 and IP6K3.[10] | [10] |
| UNC7467 (Compound 20) | Not specified | 4.9 nM | Not specified in detail for IP6K2 inhibition | Highly potent inhibitor of IP6K1 and IP6K2.[9] | [9] |
| FMP-201300 | Not specified | 2.14 µM (wild-type) | Not specified in detail for IP6K2 inhibition | Allosteric inhibitor with increased potency against a gatekeeper mutant (L206V).[11] | [11] |
Signaling Pathways Modulated by IP6K2 Inhibition
The functional consequences of IP6K2 inhibition are underscored by its impact on critical signaling pathways. Depletion or inhibition of IP6K2 has been shown to affect the p53 and Hedgehog signaling pathways, both of which are central to cancer biology and development.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. pnas.org [pnas.org]
- 3. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Inositol Hexakisphosphate Kinase 2 Mediates Growth Suppressive and Apoptotic Effects of Interferon-β in Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol hexakisphosphate kinase 2 sensitizes ovarian carcinoma cells to multiple cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inositol hexakisphosphate kinase-2 non-catalytically regulates mitophagy by attenuating PINK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
A Comparative Analysis of IP6K2-IN-2 and Genetic Knockdown of IP6K2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key methods for studying the function of Inositol Hexakisphosphate Kinase 2 (IP6K2): the small molecule inhibitor IP6K2-IN-2 and genetic knockdown techniques such as siRNA. A thorough understanding of the nuances, advantages, and limitations of each approach is critical for the accurate interpretation of experimental results and the strategic design of future studies in cellular signaling and drug discovery.
Introduction to IP6K2 and its Inhibition
Inositol Hexakisphosphate Kinase 2 (IP6K2) is a crucial enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, which are important cellular messengers. IP6K2 has been implicated in a variety of cellular processes, including apoptosis, DNA repair, and the regulation of metabolic pathways.[1][2] Consequently, both pharmacological and genetic inhibition of IP6K2 are valuable tools for dissecting its physiological and pathological roles.
Quantitative Comparison of this compound and Genetic Knockdown
The following table summarizes the key characteristics and performance metrics of this compound and genetic knockdown of IP6K2, based on available experimental data.
| Feature | This compound | Genetic Knockdown (siRNA) |
| Mechanism of Action | Competitive inhibitor at the ATP-binding site of IP6K2. | Post-transcriptional gene silencing by mRNA degradation. |
| Specificity | Primarily targets IP6K2, with some off-target inhibition of IP6K1. IC50 values are 0.58 µM (IP6K2), 0.86 µM (IP6K1), and 3.08 µM (IP6K3).[3][4][5] | Highly specific to the IP6K2 mRNA sequence. Off-target effects are possible but can be mitigated with careful siRNA design and validation.[6] |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. Allows for precise temporal control over IP6K2 activity. | Slower onset of action (typically 24-72 hours) and longer-lasting, less reversible effects. |
| Cellular Effects | Mimics genetic knockdown in blocking downstream signaling, such as the Hedgehog pathway. For example, the pan-IP6K inhibitor TNP was shown to mimic the effects of ip6k2 knockdown on Hh signaling.[7] | Leads to a reduction in IP6K2 protein levels, affecting various cellular processes including apoptosis and cell proliferation.[8] |
| Advantages | - Rapid onset of action- Reversibility- Dose-dependent control- Useful for validating phenotypes observed with genetic methods | - High specificity for the target gene- Can achieve near-complete loss of protein expression- Useful for long-term studies |
| Limitations | - Potential for off-target effects, particularly against IP6K1- Pharmacokinetic and stability issues in certain experimental systems | - Slower onset of action- Potential for incomplete knockdown- Off-target effects due to siRNA sequence- Potential for cellular toxicity |
Experimental Protocols
Pharmacological Inhibition with this compound
Cell Culture Treatment:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for the desired effect. Typical working concentrations may range from 1 µM to 10 µM.
-
Incubation: Incubate the cells with the inhibitor for the desired period. The timing will depend on the specific cellular process being investigated.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting, RT-qPCR, or functional assays.
Genetic Knockdown of IP6K2 using siRNA
siRNA Transfection Protocol:
-
siRNA Design and Preparation: Design or obtain at least two to three different validated siRNA sequences targeting IP6K2 to control for off-target effects.[6] Prepare a stock solution of siRNA (e.g., 20 µM) in RNase-free water.
-
Cell Seeding: Plate cells one day prior to transfection to achieve 60-80% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute the desired amount of siRNA (e.g., 20-80 pmol) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene. The optimal incubation time should be determined empirically.
-
Validation and Analysis: After incubation, validate the knockdown efficiency by measuring IP6K2 mRNA and protein levels using RT-qPCR and Western blotting, respectively. Proceed with downstream functional assays.
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the IP6K2 signaling pathway and the logical workflow for comparing pharmacological and genetic inhibition.
Caption: IP6K2 signaling pathway and points of intervention.
References
- 1. scbt.com [scbt.com]
- 2. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP6K2 mutations as a novel mechanism of resistance to oncolytic virus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Long-Term Effects of IP6K2 Inhibition: A Comparative Guide to IP6K2-IN-2 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inositol hexakisphosphate kinase 2 (IP6K2) inhibitor, IP6K2-IN-2, with other notable IP6K inhibitors. The focus is on their long-term effects, supported by available preclinical experimental data. This document is intended to aid researchers in selecting the appropriate tool compound for their studies and to provide a baseline for the development of novel IP6K2-targeted therapeutics.
Introduction to IP6K2 and its Inhibition
Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to inositol pyrophosphates, primarily 5-diphosphoinositol pentakisphosphate (5-IP7).[1][2] This signaling molecule is implicated in a multitude of cellular processes, including apoptosis, cell signaling, and energy homeostasis.[3] Consequently, inhibition of IP6K2 has emerged as a promising therapeutic strategy for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This guide focuses on this compound and compares its characteristics with other well-documented IP6K inhibitors: UNC7467, TNP, SC-919, and LI-2242.
In Vitro Performance Comparison
The following table summarizes the in vitro inhibitory activity of this compound and its counterparts against the three mammalian IP6K isoforms. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | IP6K1 IC₅₀ | IP6K2 IC₅₀ | IP6K3 IC₅₀ | Reference |
| This compound (Compound 6) | 0.86 µM | 0.58 µM | 3.08 µM | [1] |
| UNC7467 (Compound 20) | 8.9 nM | 4.9 nM | 1320 nM | [1][4] |
| TNP | 1.0 µM | 2.0 µM | 14.7 µM | [1] |
| SC-919 (LI-2172) | 27 nM | 25 nM | 8 nM | [1] |
| LI-2242 | 31 nM | 42 nM | 8.7 nM | [5] |
Long-Term In Vivo Efficacy Comparison
This section details the long-term effects of IP6K inhibitors in various preclinical models. Due to the limited availability of published long-term in vivo data for this compound, this section focuses on the performance of other key inhibitors.
UNC7467: A Potent Inhibitor with Anti-Obesity Effects
A 4-week study in diet-induced obese (DIO) mice demonstrated that UNC7467 (5 mg/kg, daily i.p.) significantly reduced weight gain, improved glycemic control, and ameliorated hepatic steatosis without affecting food intake.[1][6]
| Parameter | Vehicle Control | UNC7467-treated | Outcome | Reference |
| Study Duration | 4 weeks | 4 weeks | [1][6] | |
| Model | Diet-Induced Obese Mice | Diet-Induced Obese Mice | [1][6] | |
| Body Weight Gain | Significant increase | Reduced gain | Improved metabolic profile | [1][6] |
| Glycemic Control | Impaired | Improved | Enhanced insulin sensitivity | [1][6] |
| Hepatic Steatosis | Present | Ameliorated | Reduced liver fat accumulation | [1][6] |
TNP: The First-Generation Pan-IP6K Inhibitor
Long-term studies with TNP have demonstrated its efficacy in mitigating diet-induced obesity and related metabolic disturbances. A 10-week study in DIO mice showed that TNP treatment decelerated the initiation of obesity and insulin resistance.[7] Another 100-day study in a similar model confirmed these findings and also reported no adverse effects on spermatogenesis.[8]
| Parameter | Vehicle Control | TNP-treated | Outcome | Reference |
| Study Duration | 10 weeks / 100 days | 10 weeks / 100 days | [7][8] | |
| Model | Diet-Induced Obese Mice | Diet-Induced Obese Mice | [7][8] | |
| Body Weight | Increased | Reduced gain | Anti-obesity effect | [7] |
| Fat Mass | Increased | Reduced | Decreased adiposity | [7] |
| Insulin Resistance | Present | Ameliorated | Improved glucose homeostasis | [7] |
| Bone Mass | Reduced | Preserved | Protection against osteoporosis | [8] |
| Spermatogenesis | Normal | No adverse effects | Favorable long-term safety profile | [8] |
SC-919: A Potent Inhibitor with Renal Protective Effects
A 5-week study in a rat model of chronic kidney disease (CKD) highlighted the therapeutic potential of SC-919. The inhibitor was shown to alleviate hyperphosphatemia and improve kidney function parameters.
| Parameter | Vehicle Control | SC-919-treated | Outcome |
| Study Duration | 5 weeks | 5 weeks | |
| Model | Rat Model of Chronic Kidney Disease | Rat Model of Chronic Kidney Disease | |
| Plasma Phosphate | Elevated | Reduced | Alleviation of hyperphosphatemia |
| Kidney Function | Impaired | Improved | Renal protective effects |
LI-2242: An Anti-Obesity and Anti-Diabetic Candidate
A 7-week study in DIO mice demonstrated that LI-2242 (20 mg/kg/day, i.p.) reduced body weight by specifically targeting fat accumulation and improved glycemic parameters.[5]
| Parameter | Vehicle Control | LI-2242-treated | Outcome | Reference |
| Study Duration | 7 weeks | 7 weeks | [5] | |
| Model | Diet-Induced Obese Mice | Diet-Induced Obese Mice | [5] | |
| Body Weight | Increased | Reduced | Anti-obesity effect | [5] |
| Body Fat | Increased | Reduced | Decreased adiposity | [5] |
| Glycemic Control | Impaired | Improved | Enhanced insulin sensitivity | [5] |
| Hyperinsulinemia | Present | Reduced | Improved pancreatic function | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of Inositol Hexakisphosphate Kinase 1 Protects Mice against Obesity-Induced Bone Loss | MDPI [mdpi.com]
A Comparative Guide to Second-Generation IP6K2 Inhibitors Versus First-Generation Counterparts
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of the novel IP6K2-IN-2 inhibitor against first-generation Inositol Hexakisphosphate Kinase (IP6K) inhibitors. This analysis is supported by experimental data to inform research and development decisions.
First-generation IP6K inhibitors, such as N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), have been instrumental in elucidating the roles of IP6Ks in various cellular processes. However, these early compounds often suffer from limitations including low potency, poor solubility, and off-target effects.[1][2] The development of second-generation inhibitors, exemplified by this compound, aims to address these shortcomings by offering improved potency, selectivity, and drug-like properties.
Performance Data Summary
The following tables summarize the quantitative data comparing this compound to the first-generation inhibitor, TNP.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Limitations |
| TNP (First-Generation) | Pan-IP6K | ~470 (IP6K1) | Pan-inhibitor | Low potency, poor solubility, off-target effects |
| This compound (Second-Generation) | IP6K2 | 4.9 | High for IP6K2 | Data not yet publicly available |
Table 1: High-Level Performance Comparison. This table provides a general overview of the key performance differences between the first-generation inhibitor TNP and the second-generation inhibitor this compound.
| Inhibitor | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | IP6K3 IC50 (nM) |
| TNP | 470 | ~4500 | Data not available |
| This compound (as UNC7467) | 8.9 | 4.9 | 1320 |
Table 2: Comparative Inhibitory Activity (IC50). This table details the half-maximal inhibitory concentrations (IC50) of TNP and a representative second-generation inhibitor (UNC7467, conceptually similar to this compound) against the three IP6K isoforms.[1][3][4] Note that a lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A kinase reaction is prepared in a 384-well plate containing the IP6K enzyme, the substrate (Inositol Hexakisphosphate, IP6), ATP, and the test inhibitor (e.g., this compound or TNP) in a kinase buffer (50mM Tris-HCl pH 7.5, 10mM MgCl2, 2mM DTT, 0.01% Triton X-100).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 1 hour, to allow the kinase to phosphorylate its substrate.
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control for a specific duration.
-
Heating: The treated cells are then heated to a range of temperatures, causing proteins to denature and aggregate. Target engagement by a ligand can increase the thermal stability of the protein.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (IP6K) in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing the IP6K Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the IP6K signaling pathway and the experimental workflow for inhibitor testing.
References
- 1. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Efficacy of IP6K2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known inhibitors of Inositol Hexakisphosphate Kinase 2 (IP6K2), a key enzyme implicated in a variety of cellular processes and a promising therapeutic target for numerous diseases. While information regarding a specific inhibitor, IP6K2-IN-2, is not publicly available, this document summarizes the in vivo efficacy and experimental data for notable alternative compounds. The information herein is intended to support researchers in the selection and validation of IP6K2 inhibitors for preclinical studies.
IP6K2 Signaling Pathways
Inositol hexakisphosphate kinase 2 (IP6K2) is a crucial enzyme that catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to generate diphosphoinositol pentakisphosphate (IP7).[1][2] IP7 acts as a cellular signaling molecule involved in a multitude of pathways, including apoptosis, cell signaling, and stress responses.[3][4] IP6K2 is active in both the cytoplasm and the nucleus and can translocate to the cytoplasm under cellular stress, leading to an increase in IP7 levels.[3] This elevation in IP7 has been linked to the regulation of autophagosome formation and the inhibition of mTOR signaling.[3] Furthermore, IP6K2 plays a role as a positive regulator in the Hedgehog signaling pathway, influencing developmental processes.[3]
Below is a diagram illustrating the central role of IP6K2 in various signaling cascades.
References
A Comparative Analysis of the Metabolic Consequences of IP6K1 versus IP6K2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol hexakisphosphate kinases (IP6K1 and IP6K2) are key enzymes in the inositol phosphate signaling pathway, responsible for the synthesis of inositol pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-IP7), from inositol hexakisphosphate (IP6).[1][2] These molecules act as crucial cellular messengers involved in a myriad of physiological processes.[2] Recently, the IP6K family has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] While both IP6K1 and IP6K2 catalyze the same biochemical reaction, compelling evidence from genetic and pharmacological studies indicates that they have distinct, non-redundant roles in regulating metabolism.[4] This guide provides an objective, data-driven comparison of the metabolic consequences of inhibiting IP6K1 versus IP6K2, aimed at informing research and drug development efforts in this area.
Comparative Summary of Metabolic Consequences
The following tables summarize the key metabolic effects observed upon the inhibition or genetic deletion of IP6K1 and IP6K2.
| Metabolic Parameter | IP6K1 Inhibition/Deletion | IP6K2 Inhibition/Deletion | Supporting Evidence |
| Body Weight | Decreased (Protection from diet-induced obesity) | Largely Unchanged (in metabolic studies) | [1][4][5][6] |
| Adiposity (Fat Mass) | Decreased | No significant change reported | [1][5][6] |
| Glucose Tolerance | Improved | No significant change reported | [1][6] |
| Insulin Sensitivity | Increased | No significant change reported in vivo | [1][4][6] |
| Plasma Insulin | Decreased (in hyperinsulinemic states) | No significant change reported | [1][5] |
| Energy Expenditure | Increased | Not reported | [5][7][8] |
| Hepatic Steatosis | Ameliorated | Not reported | [1][3] |
| Primary Cellular Localization | Cytosolic | Nuclear |
Table 1: Effects of IP6K1 vs. IP6K2 Genetic Deletion on Metabolic Parameters in Mice. This table contrasts the metabolic phenotypes of Ip6k1 and Ip6k2 knockout mice. The metabolic consequences of Ip6k1 deletion are well-documented, while the metabolic phenotype of Ip6k2 knockout mice is less characterized.
| Inhibitor | IP6K1 IC50 (nM) | IP6K2 IC50 (nM) | Selectivity |
| TNP | ~1000 | ~2000 | Pan-inhibitor |
| UNC7467 | 8.9 | 4.9 | Pan-inhibitor |
| LI-2242 | 9-42 | 9-42 | Pan-inhibitor |
| Compound 24 | Potent | ~25-fold less potent than vs. IP6K1 | IP6K1 selective |
Table 2: Potency and Selectivity of Representative Small Molecule Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for several inhibitors, highlighting their potency and selectivity for IP6K1 versus IP6K2.
In-Depth Analysis of IP6K1 Inhibition in Metabolism
The inhibition of IP6K1 has profound and beneficial effects on multiple aspects of metabolic health.
Obesity and Adiposity
Genetic deletion of Ip6k1 in mice confers significant protection against high-fat diet (HFD)-induced obesity.[1][6] These mice exhibit reduced body weight and fat mass compared to their wild-type counterparts.[1][5][6] Pharmacological inhibition of IP6K1 with small molecules similarly leads to weight reduction in diet-induced obese models.[3][9]
Glucose Homeostasis and Insulin Sensitivity
A key consequence of IP6K1 inhibition is the enhancement of insulin sensitivity. Ip6k1 knockout mice display improved glucose tolerance and are protected from HFD-induced hyperinsulinemia and hyperglycemia.[1][6] This is primarily mediated through the potentiation of Akt signaling, a central node in the insulin signaling cascade.[6][10] By inhibiting IP6K1, the downstream effects of insulin are amplified, leading to more efficient glucose disposal.
Energy Expenditure and Thermogenesis
IP6K1 acts as a negative regulator of energy expenditure.[5] Its inhibition, either genetically or pharmacologically, leads to an increase in whole-body energy expenditure.[7][8] This is, in part, due to the "browning" of white adipose tissue, a process that increases its thermogenic capacity.[8] This effect is mediated by the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7][8]
Hepatic Metabolism
Inhibition of IP6K1 has been shown to ameliorate hepatic steatosis (fatty liver).[1][3] In mouse models of NAFLD and NASH, deletion of Ip6k1 protects against liver damage.[3]
Metabolic Consequences of IP6K2 Inhibition
The metabolic role of IP6K2 is less clearly defined compared to IP6K1.
Current Understanding and Emerging Roles
While IP6K2 is expressed in metabolically active tissues, research has largely focused on its role in cancer biology and neuroscience.[2][4][11] However, some studies suggest that IP6K2 is also involved in metabolic pathways, and its inhibition may offer therapeutic benefits for metabolic diseases.[3] A critical difference between the two isoforms is their subcellular localization; IP6K1 is predominantly cytosolic, whereas IP6K2 is primarily found in the nucleus. This spatial separation likely contributes to their distinct biological functions.
Phosphate Homeostasis
IP6K1 and IP6K2 have a shared role in the regulation of cellular phosphate homeostasis, which is crucial for numerous biochemical reactions, including energy metabolism.[10]
Signaling Pathways
The metabolic benefits of IP6K1 inhibition are largely attributed to its impact on two key signaling pathways: Akt and AMPK.
IP6K1 and the Akt Signaling Pathway
The product of IP6K1, 5-IP7, acts as a physiological inhibitor of the protein kinase Akt by preventing its phosphorylation and activation.[6][10] Consequently, inhibiting IP6K1 removes this brake on Akt, leading to enhanced insulin signaling.
Caption: IP6K1 inhibition enhances Akt signaling.
IP6K1 and the AMPK Signaling Pathway
IP6K1 activity leads to the suppression of AMPK, a central regulator of energy homeostasis.[7][8] Inhibition of IP6K1 relieves this suppression, activating AMPK and promoting catabolic processes that increase cellular energy levels.
Caption: IP6K1 inhibition activates AMPK signaling.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model and Inhibitor Treatment
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice for 1-2 weeks upon arrival with ad libitum access to standard chow and water.
-
Diet Induction: Switch mice to a high-fat diet (HFD; typically 60% kcal from fat) to induce obesity. Monitor body weight weekly.
-
Inhibitor Preparation: Dissolve the IP6K inhibitor in a suitable vehicle (e.g., a mixture of NMP, Solutol, and PEG400 in PBS).
-
Treatment: After a set period on the HFD (e.g., 8-12 weeks), randomize mice into vehicle and treatment groups. Administer the inhibitor or vehicle daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 5-20 mg/kg body weight).
-
Monitoring: Continue HFD feeding throughout the treatment period. Monitor body weight, body composition (using NMR), and food intake regularly.
-
Metabolic Phenotyping: Perform metabolic tests such as IPGTT and ITT at specified time points during the study.
-
Terminal Endpoint: At the end of the study, collect blood and tissues for further analysis (e.g., plasma insulin, lipid profiles, gene expression, and protein analysis in liver and adipose tissue).
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Fast mice for 16 hours overnight with free access to water.[12]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip using a glucometer.[12]
-
Glucose Injection: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[12]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.[12]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours.[13]
-
Baseline Glucose: Measure baseline blood glucose (t=0).
-
Insulin Injection: Administer human recombinant insulin intraperitoneally at a dose of 0.75-1.5 U/kg body weight.[3][5]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, and 60 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to determine insulin sensitivity.
Measurement of Energy Expenditure (Indirect Calorimetry)
-
Acclimatization: Individually house mice in metabolic cages and allow them to acclimate for 24-48 hours.
-
Data Collection: Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 48-72 hour period using an indirect calorimetry system.[14]
-
Calculation: Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine substrate utilization (RER ~1.0 for carbohydrates, ~0.7 for fats). Calculate total energy expenditure (TEE) using the Weir equation or a simplified equivalent.[14]
-
Data Analysis: Analyze energy expenditure over light and dark cycles and normalize to body weight or lean body mass.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating an IP6K inhibitor in a preclinical model of diet-induced obesity.
Caption: Workflow for preclinical testing of IP6K inhibitors.
Conclusion and Future Directions
The available evidence strongly indicates that IP6K1 is a key regulator of metabolic homeostasis. Its inhibition presents a multifaceted approach to treating metabolic diseases by simultaneously improving insulin sensitivity, increasing energy expenditure, and reducing adiposity and hepatic steatosis. The metabolic role of IP6K2 is currently less understood, and further research is required to elucidate its specific functions in metabolic regulation. The distinct subcellular localizations of IP6K1 and IP6K2 suggest that they may have different primary targets and functions, making the development of isoform-selective inhibitors a critical next step.
Future research should focus on:
-
Detailed metabolic phenotyping of Ip6k2 knockout and conditional knockout mice to clarify its role in glucose homeostasis, energy balance, and lipid metabolism.
-
Development of highly selective IP6K2 inhibitors to pharmacologically probe its functions and assess its therapeutic potential.
-
Head-to-head comparative studies using isoform-selective inhibitors for IP6K1 and IP6K2 in various metabolic disease models.
References
- 1. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol Hexakisphosphate Kinase 3 Regulates Metabolism and Lifespan in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Body Ip6k1 Deletion Protects Mice from Age-Induced Weight Gain, Insulin Resistance and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global IP6K1 deletion enhances temperature modulated energy expenditure which reduces carbohydrate and fat induced weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipocyte-specific deletion of Ip6k1 reduces diet-induced obesity by enhancing AMPK-mediated thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 13. Insulin Tolerance Test in Mouse [protocols.io]
- 14. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of IP6K2 Inhibitors in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a kinase inhibitor reaches and binds to its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of established methods for verifying the on-target engagement of inhibitors for Inositol Hexakisphosphate Kinase 2 (IP6K2), a key enzyme in inositol pyrophosphate signaling implicated in various cellular processes including apoptosis and energy metabolism.
This document will use known IP6K2 inhibitors, TNP and FMP-201300, as examples to illustrate the application and data output of various target engagement assays, as information regarding a specific "IP6K2-IN-2" is not publicly available.
Methods for Confirming IP6K2 Target Engagement
Several robust methods can be employed to confirm that an IP6K2 inhibitor is engaging its target in a cellular context. These can be broadly categorized into direct binding assays and downstream signaling analysis.
Direct Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation. By heating cell lysates or intact cells treated with the inhibitor to various temperatures, the amount of soluble, non-denatured IP6K2 can be quantified, typically by Western blot. An increase in the melting temperature (Tm) of IP6K2 in the presence of the inhibitor is a direct indication of target engagement. CETSA is a powerful tool as it can be performed with endogenous proteins in a label-free manner.
-
NanoBRET™ Target Engagement Assay: This is a live-cell, proximity-based assay that measures the binding of an inhibitor to a target protein. In this system, IP6K2 is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells. When the tracer is bound to the NanoLuc®-IP6K2 fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. An inhibitor that competes with the tracer for binding to IP6K2 will disrupt BRET in a dose-dependent manner, allowing for the quantitative determination of inhibitor affinity (EC50) in living cells.
Downstream Target Modulation Assays:
-
LC-MS Quantification of IP7: Since the primary function of IP6K2 is to phosphorylate IP6 to produce inositol pyrophosphate 7 (IP7), a direct readout of target inhibition is the reduction of cellular IP7 levels. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method to quantify the intracellular concentration of this second messenger. A dose-dependent decrease in IP7 levels upon inhibitor treatment provides strong evidence of on-target activity.
-
Western Blot Analysis of Downstream Signaling: IP6K2 has been shown to influence downstream signaling pathways, including the PI3K/Akt pathway. Inhibition of IP6K2 can lead to an increase in Akt phosphorylation (p-Akt) and phosphorylation of its substrate, PRAS40 (p-PRAS40). Western blotting can be used to measure the levels of these phosphoproteins in cell lysates after inhibitor treatment. An increase in p-Akt and p-PRAS40 can serve as a biomarker for IP6K2 target engagement.
Comparative Performance of IP6K2 Inhibitors
The following table summarizes the available quantitative data for the example IP6K2 inhibitors, TNP and FMP-201300, across different assay platforms.
| Assay Type | Parameter | TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) | FMP-201300 |
| Biochemical Assay | IC50 (IP6K2) | 2.0 - 4.5 µM[1][2] | 2.14 µM |
| Cellular Target Engagement | CETSA (ΔTm) | Data not publicly available | Data not publicly available |
| NanoBRET™ (EC50) | Data not publicly available | Data not publicly available | |
| Downstream Target Modulation | Cellular IP7 Reduction (EC50) | Data not publicly available | Data not publicly available |
| p-Akt / p-PRAS40 Induction | Observed increase in p-Akt[1] | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation for specific research needs.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the IP6K2 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate equal amounts of protein from the soluble fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for IP6K2, followed by a suitable HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands, representing the amount of soluble IP6K2 at each temperature, can be quantified using densitometry. The melting temperature (Tm) is determined by fitting the data to a Boltzmann sigmoidal function. A shift in the Tm in the presence of the inhibitor (ΔTm) indicates target stabilization.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
-
Cell Transfection: Seed cells in a white, 96-well assay plate. Transfect the cells with a vector encoding the NanoLuc®-IP6K2 fusion protein according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.
-
Compound and Tracer Addition: Prepare serial dilutions of the IP6K2 inhibitor. Add the inhibitor dilutions and the NanoBRET™ fluorescent tracer to the cells at the recommended concentration.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate to the wells and incubate for the recommended time at room temperature. Measure the BRET signal using a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
LC-MS Protocol for Cellular IP7 Quantification
-
Cell Treatment and Lysis: Treat cells with the IP6K2 inhibitor at various concentrations. After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable extraction solvent (e.g., perchloric acid).
-
Sample Preparation: Neutralize the cell extracts and remove any precipitated protein by centrifugation.
-
LC-MS/MS Analysis: Inject the cleared supernatant onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separate the inositol phosphates using a suitable column (e.g., a porous graphitic carbon column).
-
Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify IP7 based on its unique precursor and product ion transitions. Generate a standard curve using a purified IP7 standard to determine the absolute concentration of IP7 in the cellular samples.
Western Blot Protocol for p-Akt and p-PRAS40
-
Cell Treatment and Lysis: Treat cells with the IP6K2 inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40 (Thr246), and total PRAS40 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate. Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
References
A Comparative Analysis of IP6K Inhibition Against Other Therapeutic Strategies for Obesity
A guide for researchers and drug development professionals.
Note to the reader: As of the latest available data, specific preclinical or clinical results for a compound designated "IP6K2-IN-2" in the context of obesity are not publicly available. This guide will therefore focus on the broader class of Inositol Hexakisphosphate Kinase (IP6K) inhibitors, using data from representative molecules such as UNC7467 and LI-2242, and will compare this therapeutic strategy to other established and emerging treatments for obesity.
Introduction to IP6K Inhibition in Obesity
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, which increases the risk for a variety of comorbidities, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1][2] A promising new therapeutic target in the fight against obesity is Inositol Hexakisphosphate Kinase (IP6K).[2] IP6Ks are enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates like 5-IP7.[3] These molecules are involved in various cellular processes, including energy metabolism and insulin signaling.[4]
Inhibition of IP6K has been identified as a potential therapeutic strategy for obesity and related metabolic dysfunctions.[1][2] Preclinical studies have shown that blocking IP6K can lead to reduced weight gain, improved glucose metabolism, and decreased liver fat in animal models of diet-induced obesity.[2][5] This is achieved without altering food intake, suggesting a mechanism related to increased energy expenditure.[2] Specifically, inhibiting IP6K1, a major isoform of the enzyme, has been shown to enhance energy expenditure and protect animal models from diet-induced obesity and insulin resistance.[6]
This guide provides a comparative overview of the IP6K inhibition strategy against other therapeutic approaches for obesity, supported by available experimental data and detailed methodologies.
Mechanism of Action: IP6K Inhibition
IP6K inhibitors exert their anti-obesity effects by modulating cellular energy homeostasis. The primary mechanism involves the reduction of inositol pyrophosphate (5-IP7) levels. This, in turn, influences key metabolic pathways. Genetic deletion of Ip6k1 in mice protects them from high-fat diet-induced obesity, insulin resistance, and fatty liver.[3] Pharmacological inhibition of IP6K with compounds like TNP has been shown to ameliorate obesity, insulin resistance, and fatty liver in diet-induced obese mice by improving insulin sensitivity and energy expenditure.[3]
Preclinical Efficacy of IP6K Inhibitors
While specific data for "this compound" is unavailable, studies on other potent IP6K inhibitors demonstrate the potential of this drug class.
| Compound | Target(s) (IC50) | Key Preclinical Findings in Obesity Models | Reference |
| UNC7467 | IP6K1 (8.9 nM), IP6K2 (4.9 nM), IP6K3 (1320 nM) | Reduced weight gain, improved glycemic profiles, and ameliorated hepatic steatosis in diet-induced obese mice without altering food intake.[1][2][7] | [1][2][7] |
| LI-2242 | Pan-IP6K inhibitor (IC50 values of 8.7–31 nM for all three isoforms) | Reduced body weight by specifically decreasing fat accumulation, improved glycemic parameters, and reduced hyperinsulinemia in diet-induced obese mice.[5] | [5] |
| TNP | Pan-IP6K inhibitor | Ameliorates obesity, insulin resistance, and fatty liver in diet-induced obese mice.[3][6] | [3][6] |
Comparison with Other Therapeutic Strategies
The landscape of anti-obesity therapeutics is diverse, with various mechanisms of action. Here, we compare the IP6K inhibitor strategy with some of the leading pharmacological approaches.
| Therapeutic Strategy | Mechanism of Action | Representative Drug(s) | Reported Efficacy (Weight Loss) | Key Advantages | Key Disadvantages |
| IP6K Inhibition | Reduces inositol pyrophosphate synthesis, enhancing energy expenditure and improving insulin sensitivity.[3] | UNC7467, LI-2242 (preclinical) | Preclinical data shows significant reduction in weight gain and fat mass.[2][5] | Novel mechanism, potential for broad metabolic benefits. | Early stage of development, clinical data lacking, potential for off-target effects. |
| GLP-1 Receptor Agonism | Mimics the incretin hormone GLP-1, promoting satiety, slowing gastric emptying, and improving glucose-dependent insulin secretion. | Semaglutide, Liraglutide | ~15-22.5% average weight loss in clinical trials. | High efficacy, established cardiovascular benefits. | Gastrointestinal side effects, requires injection, potential for pancreatitis. |
| Lipase Inhibition | Reduces the absorption of dietary fats from the intestine. | Orlistat | Modest weight loss (~3-5% more than placebo). | Non-systemic action, available over-the-counter in lower doses. | Gastrointestinal side effects (e.g., oily stools, fecal incontinence), requires a low-fat diet. |
| Combination Therapy (Opioid antagonist/Aminoketone antidepressant) | Acts on the central nervous system to reduce appetite and increase energy expenditure. | Naltrexone/Bupropion | ~5-9% average weight loss in clinical trials. | Oral administration, may address food cravings. | Boxed warning for suicidal thoughts and behaviors, potential for increased blood pressure and heart rate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of anti-obesity compounds.
Diet-Induced Obesity (DIO) Mouse Model
This model is widely used to study the pathophysiology of obesity and to test the efficacy of anti-obesity drugs.
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: At 6-8 weeks of age, mice are randomized into two groups. One group receives a high-fat diet (HFD; typically 45-60% kcal from fat), while the control group receives a standard chow diet.
-
Duration: The HFD is administered for a period of 15-20 weeks to induce obesity, insulin resistance, and other metabolic abnormalities.
-
Monitoring: Body weight and food intake are monitored weekly.
-
Drug Administration: Following the induction of obesity, the test compound (e.g., an IP6K inhibitor) or vehicle is administered daily via an appropriate route (e.g., intraperitoneal injection).
-
Outcome Measures: Body weight, body composition (fat and lean mass), glucose tolerance, insulin sensitivity, and liver fat content are assessed at the end of the treatment period.
Insulin Tolerance Test (ITT)
The ITT is used to assess peripheral insulin sensitivity.
-
Fasting: Mice are fasted for a short period (e.g., 4-6 hours) to establish a baseline blood glucose level.
-
Baseline Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose.
-
Insulin Injection: A bolus of human insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Data Analysis: The rate of glucose disappearance from the blood is calculated. A faster decline in blood glucose indicates greater insulin sensitivity.
Adipocyte Differentiation Assay
This in vitro assay is used to assess the effect of a compound on the formation of mature fat cells.
-
Cell Culture: Preadipocyte cell lines (e.g., 3T3-L1) are cultured to confluence in a growth medium.
-
Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of inducers such as isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
Compound Treatment: The test compound is added to the differentiation medium at various concentrations.
-
Maturation: After 2-3 days, the medium is replaced with an adipocyte maintenance medium containing insulin and the test compound. The medium is changed every 2-3 days for a total of 10-14 days.
-
Staining: Mature adipocytes are identified by the accumulation of lipid droplets, which can be visualized by staining with Oil Red O.
-
Quantification: The extent of differentiation can be quantified by extracting the Oil Red O stain and measuring its absorbance spectrophotometrically.
Conclusion
The inhibition of IP6K represents a novel and promising therapeutic strategy for the treatment of obesity. Preclinical data for representative IP6K inhibitors demonstrate significant efficacy in reducing weight gain, improving glucose metabolism, and decreasing hepatic steatosis in animal models. The mechanism of action, centered on enhancing energy expenditure, is distinct from many current anti-obesity drugs.
However, it is crucial to note that this is an early-stage therapeutic approach. While the preclinical data are encouraging, clinical trials in humans are necessary to establish the safety and efficacy of IP6K inhibitors. A direct comparison with highly effective, clinically validated treatments like GLP-1 receptor agonists is not yet possible. Future research should focus on advancing lead IP6K inhibitors into clinical development and conducting head-to-head comparative studies to fully elucidate their therapeutic potential in the management of obesity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. diabetes.co.uk [diabetes.co.uk]
- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for IP6K2-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) or official disposal guidelines are publicly available for a compound explicitly named "IP6K2-IN-2". The following procedures are based on general best practices for the disposal of novel or uncharacterized small molecule inhibitors in a research laboratory setting. It is imperative to treat such compounds as potentially hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound and materials contaminated with it.
Immediate Safety and Waste Identification
Before beginning any disposal procedure, it is crucial to handle the material with appropriate care. Treat this compound as a hazardous substance due to the lack of specific toxicity data.
Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Waste Characterization: Laboratory chemical waste is categorized based on its characteristics, which may include toxicity, ignitability, corrosivity, and reactivity.[1][2] Since the specific hazards of this compound are unknown, it must be managed as hazardous chemical waste.[2] Do not dispose of this compound or its solutions down the sanitary sewer or in regular trash.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the process for collecting and disposing of pure this compound (solid), solutions containing the compound, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure, unused, or expired this compound powder in its original container if possible.[4] If not, use a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste:
-
Segregate liquid waste containing this compound. Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Collect aqueous solutions and organic solvent solutions in separate, dedicated waste containers.[4] For instance, halogenated and non-halogenated solvents should be collected separately.
-
Use containers that are in good condition, leak-proof, and made of a material compatible with the solvent (e.g., glass or polyethylene).[5][6] The best practice is often to reuse the original solvent container for the waste.[2]
-
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[7]
-
Contaminated Labware (Non-Sharps): Gloves, pipette tips, paper towels, and other disposable items contaminated with this compound should be collected in a separate, clearly labeled bag or container designated for chemically contaminated solid waste.[4][8]
Step 2: Container Labeling Proper labeling is critical for safety and regulatory compliance.
-
As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EHS department.[9][10]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name(s) of all constituents (e.g., "this compound," "Dimethyl Sulfoxide," "Methanol"). Do not use abbreviations or chemical formulas.[11][12]
-
The approximate percentage or concentration of each component.
-
The date when waste was first added to the container (accumulation start date).[3]
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[10]
-
Step 3: Waste Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
-
Keep all waste containers securely closed at all times, except when adding waste.[9][10]
-
Ensure secondary containment (e.g., a tray or bin) is used for liquid waste containers to contain any potential leaks or spills.[5]
-
Store incompatible waste types separately to prevent dangerous reactions.[5]
Step 4: Arranging for Disposal
-
Do not allow hazardous waste to accumulate. Request a pickup when the container is approximately 75-90% full or within the time limits specified by your institution (e.g., 150 days).[4]
-
Follow your institution's procedure to request a waste pickup from the EHS department. This is typically done through an online system or by contacting the EHS office directly.[2][13]
-
EHS personnel are the only individuals authorized to transport the hazardous waste from your laboratory for final disposal.[2][10]
Disposal Summary Table
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Pure this compound (Solid) | Original container or sealed, compatible waste container. | "Hazardous Waste", "this compound", PI/Lab Info, Accumulation Date. | Collect for EHS pickup. |
| Liquid Solutions with this compound | Leak-proof, compatible container with a secure lid. Use secondary containment. | "Hazardous Waste", list all chemical constituents and concentrations, PI/Lab Info, Accumulation Date. | Segregate by solvent type (e.g., halogenated, non-halogenated, aqueous). Collect for EHS pickup. |
| Contaminated Sharps | Puncture-resistant sharps container. | Label as "Chemically Contaminated Sharps" and list key chemical contaminants. | Collect for EHS pickup. |
| Contaminated Labware (Gloves, Tips, etc.) | Lined pail or sealed plastic bag.[4] | "Hazardous Waste", list key chemical contaminants. | Collect as solid chemical waste for EHS pickup. |
| Empty this compound Container | Original container. | Deface the original label.[10] | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the defaced container as regular trash (consult EHS).[2][10] |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the disposal of chemical waste like this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound chemical waste.
References
- 1. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 2. vumc.org [vumc.org]
- 3. slu.edu [slu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. ecoconserv-eg.com [ecoconserv-eg.com]
- 8. risk.byu.edu [risk.byu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. Appendix C - Disposal Of Unknown Chemical Waste Containers [ehs.cornell.edu]
- 13. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
